(R)-Bicalutamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPYSCBVHEWIU-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016794 | |
| Record name | (R)-bicalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113299-40-4 | |
| Record name | Bicalutamide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Bicalutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-bicalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BICALUTAMIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9DL98I0AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Bicalutamide's Mechanism of Action in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Bicalutamide is a non-steroidal antiandrogen (NSAA) that plays a crucial role in the management of prostate cancer. Its therapeutic effect is primarily attributed to the (R)-enantiomer, which is significantly more active than its (S)-counterpart. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with the androgen receptor (AR) and the subsequent downstream signaling events. The guide includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor
This compound functions as a pure, competitive antagonist of the androgen receptor (AR), the primary driver of prostate cancer cell growth and survival. Unlike steroidal antiandrogens, it does not possess any agonist activity. The core of its mechanism lies in its ability to bind to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] This direct competition inhibits the conformational changes in the AR that are necessary for its activation.
The antiandrogenic activity of the racemate bicalutamide (B1683754) resides almost exclusively in the (R)-enantiomer. The (R)-isomer exhibits a binding affinity for the AR that is approximately 30-fold higher than that of the (S)-isomer.[2][3] Furthermore, at steady-state, the plasma concentrations of this compound are about 100-fold higher than those of the (S)-isomer, further emphasizing its dominant role in the therapeutic effect.[2]
Upon binding to the AR, this compound induces a distinct conformational change in the receptor that differs from that induced by agonists. This altered conformation prevents the proper recruitment of coactivators, which are essential for the initiation of gene transcription.[4] Consequently, the AR-mediated signaling cascade is disrupted, leading to a downstream inhibition of androgen-dependent gene expression, including genes that regulate prostate cell proliferation and survival. This ultimately results in the suppression of tumor growth.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound with the androgen receptor and its effect on prostate cancer cells.
Table 1: Androgen Receptor Binding Affinity
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | Ki | ~12.5 µM | Prostate Cancer Cells | |
| Racemic Bicalutamide | IC50 | 159-243 nM | ||
| This compound | Relative Binding Affinity | ~30-fold higher than (S)-Bicalutamide | ||
| DHT | IC50 | ~3.8 nM |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 | Reference |
| This compound | LNCaP | ~7 µM | |
| Bicalutamide | LNCaP | 20.44 µM | |
| Bicalutamide | VCaP | 5.96 µM | |
| Bicalutamide | PC-3 | 92.63 µM | |
| Bicalutamide | DU-145 | >100 µM | |
| Bicalutamide | 22Rv1 | >100 µM |
Signaling Pathways and Resistance Mechanisms
The primary signaling pathway affected by this compound is the androgen receptor signaling pathway. By blocking this pathway, this compound effectively inhibits the growth of hormone-sensitive prostate cancer.
However, prolonged treatment with this compound can lead to the development of resistance. One of the key mechanisms of resistance involves mutations in the AR ligand-binding domain. For instance, the W741L mutation can convert this compound from an antagonist to an agonist. This switch is often mediated by the activation of alternative signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. In this scenario, the mutant AR, when bound to this compound, can activate the MAPK pathway, leading to cell proliferation and survival, thus bypassing the intended therapeutic effect.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the AR.
Workflow:
References
A Technical Guide to the Stereospecific Activity of Bicalutamide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicalutamide (B1683754), a non-steroidal antiandrogen agent, is a cornerstone in the management of prostate cancer. Administered as a racemic mixture, its therapeutic efficacy is almost entirely attributable to one of its enantiomers. This technical guide provides an in-depth analysis of the stereospecific pharmacodynamic and pharmacokinetic profiles of (R)-bicalutamide and (S)-bicalutamide. We detail the significant differences in androgen receptor binding affinity, metabolic pathways, and plasma disposition that distinguish the two isomers. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for their characterization, and presents critical biological and experimental workflows through Graphviz diagrams, offering a comprehensive resource for researchers in oncology and drug development.
Introduction
Bicalutamide (marketed as Casodex) is a competitive antagonist of the androgen receptor (AR), which plays a pivotal role in the progression of prostate cancer.[1][2] The drug is a chiral compound and is clinically administered as a racemate, a 1:1 mixture of its (R)- and (S)-enantiomers.[3][4] However, the pharmacological activity is not equally distributed between the two isomers. The antiandrogenic activity resides almost exclusively in the (R)-enantiomer, which demonstrates a significantly higher affinity for the androgen receptor and a distinct pharmacokinetic profile compared to its (S)-counterpart.[5] Understanding these stereospecific differences is critical for optimizing antiandrogen therapy and designing next-generation AR inhibitors.
Stereospecific Pharmacodynamics: Androgen Receptor Interaction
The primary mechanism of bicalutamide is the competitive inhibition of the androgen receptor, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and subsequent transcriptional activation of androgen-responsive genes that drive prostate tumor growth. This activity is highly stereospecific.
This compound is the active enantiomer, binding to the androgen receptor with an affinity approximately 30 times higher than that of the (S)-isomer. This significant difference in binding affinity means that this compound is almost solely responsible for the therapeutic effect of the racemic drug. The (S)-enantiomer is considered to have little, if any, clinically relevant antiandrogenic activity.
Signaling Pathway: Androgen Receptor Antagonism
The diagram below illustrates the mechanism of androgen receptor activation and its inhibition by this compound.
Quantitative Pharmacodynamic Data
The table below summarizes the key pharmacodynamic parameters, highlighting the superior activity of the (R)-enantiomer.
| Parameter | This compound | (S)-Bicalutamide | Racemic Bicalutamide | Reference |
| AR Binding Affinity | ~30-fold higher than (S)-isomer | Low affinity | - | |
| IC₅₀ (AR Antagonism) | - | - | 159–243 nM |
Note: The reported IC₅₀ value is for the racemic mixture, but the activity is predominantly driven by the (R)-enantiomer.
Stereospecific Pharmacokinetics: ADME Profile
The two enantiomers of bicalutamide exhibit profoundly different pharmacokinetic profiles, which explains the vast difference in their steady-state plasma concentrations.
-
This compound: This active isomer is characterized by slow absorption and a very long plasma elimination half-life of about one week. This slow clearance leads to a significant 10-fold accumulation in the plasma during daily administration, ensuring sustained therapeutic concentrations.
-
(S)-Bicalutamide: In stark contrast, the inactive (S)-isomer is absorbed and cleared from the plasma much more rapidly. Consequently, the steady-state plasma concentrations of this compound are approximately 100-fold higher than those of (S)-bicalutamide.
Metabolism
The clearance of bicalutamide is almost exclusively through metabolism, with distinct, stereospecific pathways for each enantiomer.
-
The inactive (S)-enantiomer is primarily and rapidly metabolized via direct glucuronidation.
-
The active (R)-enantiomer undergoes a slower metabolic process that involves hydroxylation, mediated largely by the cytochrome P450 enzyme CYP3A4, followed by glucuronidation.
Metabolic Pathway Visualization
The distinct metabolic fates of the bicalutamide enantiomers are depicted in the following diagram.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for the bicalutamide enantiomers after a single oral 50 mg dose in healthy male volunteers.
| Parameter | This compound | (S)-Bicalutamide | Reference |
| Cmax (mean) | 734 ng/mL | 84 ng/mL | |
| tmax (mean) | 19 h | 3 h | |
| t₁/₂ (elimination half-life) | ~5.8 - 8.4 days | ~1.2 days | |
| Steady-State Concentration | ~9 µg/mL (at 50 mg/day) | ~100-fold lower than (R)-isomer |
Experimental Protocols
Protocol 1: Chiral Separation of Bicalutamide Enantiomers
Objective: To separate and quantify (R)- and (S)-bicalutamide from plasma or tissue samples.
Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Perform protein precipitation on plasma or tissue homogenate samples using a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
Chromatographic Separation:
-
Instrument: A validated LC-MS/MS system.
-
Chiral Column: Utilize a chiral stationary phase (CSP) column capable of resolving the enantiomers (e.g., a polysaccharide-based column).
-
Mobile Phase: An isocratic or gradient mixture of solvents such as hexane/ethanol or a supercritical fluid chromatography (SFC) compatible mobile phase. The exact composition must be optimized for the specific column.
-
Flow Rate: Set to an optimized rate (e.g., 1.0 mL/min).
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample extract.
-
-
Detection and Quantification:
-
Mass Spectrometer: Operate in positive or negative electrospray ionization (ESI) mode.
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each enantiomer and an internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations of pure (R)- and (S)-bicalutamide to quantify the enantiomers in the unknown samples.
-
Protocol 2: Competitive Androgen Receptor Binding Assay
Objective: To determine the relative binding affinity (e.g., IC₅₀ or Kᵢ) of bicalutamide enantiomers for the androgen receptor.
Methodology: Radioligand Competition Assay.
-
Reagents and Materials:
-
AR Source: Cytosol extract from androgen-sensitive tissue (e.g., rat prostate) or cells overexpressing human AR.
-
Radioligand: A high-affinity, non-metabolizable synthetic androgen, such as [³H]mibolerone.
-
Test Compounds: Pure this compound and (S)-bicalutamide, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Wash Buffer: Buffer solution (e.g., TEGD).
-
Scintillation Cocktail: For radioactivity measurement.
-
-
Assay Procedure:
-
In a multi-well plate, incubate a fixed concentration of the AR source and the [³H]mibolerone with increasing concentrations of the test compounds ((R)- or (S)-bicalutamide).
-
Include controls for total binding (radioligand + AR, no competitor) and non-specific binding (radioligand + AR + a large excess of a non-labeled androgen like DHT).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach equilibrium.
-
-
Separation and Detection:
-
Separate bound from free radioligand using a method like dextran-coated charcoal adsorption or filtration over glass fiber filters.
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.
-
Experimental Workflow Visualization
Conclusion
The pharmacological and clinical activity of bicalutamide is defined by profound stereospecificity. The therapeutic benefit is derived almost exclusively from the (R)-enantiomer, which possesses significantly higher binding affinity for the androgen receptor and a favorable pharmacokinetic profile characterized by a long half-life and substantial plasma accumulation. The (S)-enantiomer is largely inactive and is rapidly cleared from the body via a distinct metabolic pathway. This detailed understanding of the enantiomers' divergent properties is essential for the rational design of new antiandrogen therapies and for the clinical management of prostate cancer. The administration of the racemate is a clinically effective strategy, as the favorable pharmacokinetics of the (R)-isomer ensure it achieves and maintains therapeutic concentrations far exceeding those of its inactive counterpart.
References
- 1. Bicalutamide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conformational Landscape, Polymorphism, and Solid Forms Design of Bicalutamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of food on the pharmacokinetics of the bicalutamide ('Casodex') enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of a Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of (R)-Bicalutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicalutamide (B1683754), a non-steroidal antiandrogen, has been a cornerstone in the management of prostate cancer for decades. Marketed as a racemic mixture, its therapeutic activity resides almost exclusively in the (R)-enantiomer.[1][2] This technical guide provides a comprehensive overview of the discovery and development of (R)-Bicalutamide, focusing on its pharmacological profile, key experimental data, and synthetic methodologies.
Pharmacological Profile
This compound exerts its therapeutic effect as a potent and selective competitive antagonist of the androgen receptor (AR).[3][4] Unlike steroidal antiandrogens, it does not exhibit any agonistic activity.[5] By binding to the AR, this compound prevents the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the transcription of androgen-responsive genes that drive prostate cancer cell growth and proliferation.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound and its less active (S)-enantiomer.
Table 1: In Vitro Activity of Bicalutamide Enantiomers
| Parameter | This compound | (S)-Bicalutamide | Reference |
| Androgen Receptor (AR) Binding Affinity (Ki) | ~30-fold higher than (S)-isomer | ||
| IC50 vs. AR | 160 nM | ||
| IC50 in LNCaP cells (AR-driven luciferase reporter) | 0.35 µM (weak partial antagonism) | ||
| IC50 in CHO cells (hERG inhibition) | > 25 µM | ||
| IC50 in CWR22R cells | 37.4 µM | ||
| IC50 in various prostate cancer cell lines | 45.20 - 51.61 µM | ||
| EC50 (Displacement of [3H]R1881 from AR) | 31 nM | ||
| Ki (Inhibition of [3H]-DHT binding to T877A AR) | 35 nM | ||
| IC50 (Inhibition of wild-type AR) | 0.054 µM |
Table 2: Pharmacokinetic Parameters of Bicalutamide Enantiomers in Humans
| Parameter | This compound | (S)-Bicalutamide | Reference |
| Elimination Half-life | ~1 week | Rapidly cleared | |
| Plasma Accumulation (daily administration) | ~10-fold | ||
| Steady-State Plasma Concentration (Css) | ~100-fold higher than (S)-isomer | ||
| Protein Binding | 99.6% | ||
| Metabolism | Primarily hydroxylation (CYP3A4) followed by glucuronidation | Primarily direct glucuronidation | |
| Effect of Severe Hepatic Impairment on Elimination Half-life | Increased by ~76% (from 5.9 to 10.4 days) |
Clinical Development and Efficacy
Clinical trials have demonstrated the efficacy of bicalutamide in the treatment of prostate cancer, both as a monotherapy and in combination with androgen deprivation therapy (ADT).
Table 3: Selected Clinical Trial Results for Bicalutamide
| Trial/Study | Patient Population | Treatment | Key Findings | Reference |
| Early Prostate Cancer (EPC) Programme (Median follow-up: 9.7 years) | Localized or locally advanced prostate cancer | Bicalutamide 150 mg monotherapy vs. Placebo | Significant improvement in Progression-Free Survival (PFS) (HR 0.85, p=0.001). No difference in Overall Survival (OS) overall, but significant OS benefit in patients with locally advanced disease undergoing radiotherapy (p=0.031). | |
| North American Trial 23 (Median follow-up: 7.7 years) | T1b-4, N0-Nx, M0 prostate cancer after radical prostatectomy or radiotherapy | Bicalutamide 150 mg daily vs. Placebo | No significant difference in objective progression-free or overall survival. Significant improvement in time to PSA progression (HR 0.80, p<0.001). | |
| Biochemical Failure Study | Biochemical failure after 3D-CRT | Bicalutamide 150 mg/day monotherapy for 24 weeks | Biochemical control achieved in 5/20 patients. Metastasis-free survival of 55% at 3 years. |
Experimental Protocols
Enantioselective Synthesis of this compound (Illustrative Protocol)
Several synthetic routes to this compound have been developed. The following is a generalized protocol based on common synthetic strategies.
Step 1: Synthesis of the Thioether Precursor
-
Reaction: Epoxide ring-opening of a suitable glycidyl (B131873) derivative with 4-fluorothiophenol (B130044).
-
Reagents and Conditions: A glycidyl precursor is reacted with 4-fluorothiophenol in a suitable solvent (e.g., toluene) and may be heated. The reaction can also be performed with methyl 2-methylglycidate followed by saponification.
-
Work-up: The reaction mixture is typically washed with aqueous solutions to remove impurities, and the organic layer is dried and concentrated.
Step 2: Amide Coupling
-
Reaction: The resulting hydroxy acid or its activated form (e.g., acid chloride) is coupled with 4-cyano-3-(trifluoromethyl)aniline.
-
Reagents and Conditions: The carboxylic acid can be converted to an acid chloride using thionyl chloride. The coupling reaction is then carried out in an appropriate solvent (e.g., toluene) with the addition of a base (e.g., 4-dimethylaminopyridine).
-
Work-up: The product is isolated by extraction and purified, often by crystallization.
Step 3: Oxidation to the Sulfone
-
Reaction: The thioether is oxidized to the corresponding sulfone.
-
Reagents and Conditions: A solution of the thioether in a solvent like dichloromethane (B109758) is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA). The reaction is typically stirred at room temperature.
-
Work-up: The reaction is quenched, and the product is extracted and purified by crystallization.
In Vitro IC50 Determination (General Protocol)
-
Cell Lines: Prostate cancer cell lines such as LNCaP, VCaP, or cells engineered to express the androgen receptor are used.
-
Assay Principle: The ability of this compound to inhibit cell proliferation or AR-mediated gene transcription is measured. For proliferation assays, cells are exposed to varying concentrations of the compound for a defined period (e.g., 144 hours). For reporter gene assays, cells are co-transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive element driving a reporter gene (e.g., luciferase).
-
Detection: Cell viability can be assessed using methods like the sulforhodamine B (SRB) assay. Luciferase activity is measured using a luminometer.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in cell survival or reporter gene activity (IC50) is calculated.
Visualizations
Androgen Receptor Signaling Pathway and Inhibition by this compound
References
- 1. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomer selective glucuronidation of the non-steroidal pure anti-androgen bicalutamide by human liver and kidney: role of the human UDP-glucuronosyltransferase (UGT)1A9 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. Bicalutamide - Wikipedia [en.wikipedia.org]
- 5. Pharmacodynamics and pharmacokinetics of bicalutamide: defining an active dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Bicalutamide: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bicalutamide is the pharmacologically active enantiomer of the non-steroidal antiandrogen (NSAA) drug bicalutamide (B1683754). Primarily used in the treatment of prostate cancer, it functions as a potent and selective antagonist of the androgen receptor (AR).[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and synthesis of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.
Chemical Structure and Physicochemical Properties
This compound is a chiral molecule, and its antiandrogenic activity resides almost exclusively in the (R)-enantiomer.[1] The (S)-enantiomer is considered to be pharmacologically inactive.[1]
Chemical Structure
-
IUPAC Name: (2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
-
CAS Number: 113299-40-4
-
Molecular Formula: C₁₈H₁₄F₄N₂O₄S
-
Molecular Weight: 430.4 g/mol
The crystal structure of this compound has been determined, revealing specific conformations that are crucial for its interaction with the androgen receptor.
Physicochemical Properties
This compound is a fine white to off-white powder. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| pKa | ~12 | |
| log P (octanol/water) | 2.92 | |
| Water Solubility | Practically insoluble (~5 mg/L at 37°C) | |
| Solubility in Organic Solvents | Soluble in acetone (B3395972) and tetrahydrofuran; sparingly soluble in methanol; slightly soluble in chloroform (B151607) and absolute ethanol. |
Mechanism of Action
This compound exerts its therapeutic effect by acting as a selective and competitive antagonist of the androgen receptor (AR). Unlike steroidal antiandrogens, it is a "pure" antiandrogen, meaning it does not possess any partial agonist activity.
The androgen receptor signaling pathway plays a critical role in the growth and survival of prostate cancer cells. In the absence of an antagonist, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the expression of proteins that promote cell proliferation and survival.
This compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. This inhibition blocks the downstream signaling cascade, ultimately leading to a reduction in the expression of androgen-dependent genes, such as prostate-specific antigen (PSA), and inducing apoptosis in prostate cancer cells.
Figure 1. Androgen Receptor Signaling Pathway and Inhibition by this compound.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of this compound are distinct from its (S)-enantiomer, leading to its accumulation and sustained therapeutic effect.
Pharmacokinetics
| Parameter | This compound | (S)-Bicalutamide | Reference |
| Absorption | Slowly and well-absorbed | Rapidly absorbed | |
| Effect of Food | No clinically relevant effect on bioavailability | Not specified | |
| Protein Binding | 99.6% (mainly to albumin) | Not specified (Racemate: 96%) | |
| Metabolism | Primarily via oxidation (CYP3A4) followed by glucuronidation | Primarily via direct glucuronidation | |
| Elimination Half-life | ~1 week | Rapidly cleared | |
| Steady-State | Accumulates ~10-fold with daily dosing | Levels are ~100-fold lower than (R)-enantiomer | |
| Excretion | Metabolites eliminated in urine and feces in approximately equal proportions | Metabolites eliminated in urine and feces |
A study in healthy male subjects receiving a single 50 mg oral dose of bicalutamide reported the following pharmacokinetic parameters for the racemate:
| Parameter | Mean Value (± SD) |
| Tmax (h) | 37.13 (± 17.14) |
| Cmax (ng/mL) | 899.50 (± 255.28) |
| AUC₀-t (ng·h/mL) | 150043.20 (± 42681.31) |
| AUC₀-∞ (ng·h/mL) | 167389.90 (± 48312.60) |
| t½ (h) | 134.40 (± 37.80) |
| Data from a bioequivalence study of a test formulation. |
Pharmacodynamics
The antiandrogenic activity of bicalutamide resides almost exclusively in the (R)-enantiomer.
| Parameter | Value | Reference |
| Relative Binding Affinity for AR | ~30-fold higher than (S)-bicalutamide | |
| IC₅₀ (AR antagonism) | 159–243 nM | |
| IC₅₀ (LNCaP cell viability) | ~7 µM |
Clinically, this compound leads to a dose-dependent decrease in serum PSA levels. As a monotherapy, it can also lead to an increase in testosterone and estradiol (B170435) levels due to the inhibition of negative feedback on the hypothalamic-pituitary-gonadal axis.
Synthesis of this compound
Several synthetic routes for (R,S)-bicalutamide and the enantiomerically pure this compound have been reported. An efficient two-step synthesis for the racemate has been described, and enantioselective syntheses have been developed to produce the active (R)-isomer directly.
One reported enantioselective synthesis starts from (R)-3-bromo-2-hydroxy-2-methyl propionic acid. The general synthetic workflow is outlined below.
Figure 2. General Workflow for the Enantioselective Synthesis of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments related to the characterization of this compound.
Androgen Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of this compound for the androgen receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the androgen receptor.
-
Methodology:
-
Express and purify the ligand-binding domain (LBD) of the human androgen receptor, often as a fusion protein (e.g., GST-AR-LBD).
-
In a multi-well plate, incubate a constant concentration of a radiolabeled androgen, such as ³H-mibolerone, with the purified AR-LBD.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the AR-LBD.
-
After incubation to reach equilibrium, separate the bound from the free radioligand using a method such as filtration through a glass fiber filter.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
The Ki is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Cell Viability/Proliferation Assay (LNCaP cells)
This assay assesses the effect of this compound on the viability and proliferation of androgen-sensitive prostate cancer cells.
-
Objective: To determine the IC₅₀ of this compound for inhibiting the growth of LNCaP cells.
-
Methodology:
-
Culture LNCaP cells in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72-96 hours).
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or trypan blue exclusion assay.
-
For the MTT assay, incubate the cells with MTT solution, which is converted to formazan (B1609692) crystals by metabolically active cells. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value.
-
Prostate Cancer Xenograft Model in Mice
This in vivo model evaluates the antitumor efficacy of this compound.
-
Objective: To assess the ability of this compound to inhibit tumor growth in an animal model.
-
Methodology:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human prostate cancer cells (e.g., LNCaP or VCaP) into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 10 mg/kg daily). The control group receives the vehicle.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.
-
Conclusion
This compound is a well-characterized and clinically significant non-steroidal antiandrogen. Its high affinity and selectivity for the androgen receptor, coupled with favorable pharmacokinetic properties, make it a cornerstone in the management of prostate cancer. This technical guide has provided a detailed overview of its chemical structure, properties, and biological activity, offering a valuable resource for the scientific and drug development communities. Further research into its mechanisms of resistance and the development of next-generation androgen receptor antagonists continues to be an active and important area of investigation.
References
(R)-Bicalutamide's Interaction with the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (R)-Bicalutamide to the androgen receptor (AR), a critical interaction in the treatment of prostate cancer. This document outlines the quantitative binding data, detailed experimental methodologies, and the underlying molecular signaling pathways.
Core Data: Binding Affinity of this compound to the Androgen Receptor
This compound functions as a non-steroidal antiandrogen by competitively inhibiting the binding of endogenous androgens, such as dihydrotestosterone (B1667394) (DHT), to the androgen receptor. The binding affinity of this compound is a key determinant of its therapeutic efficacy. The activity of the commercial drug, which is a racemate, lies in the (R)-isomer, which has a significantly higher binding affinity for the AR than the (S)-isomer.[1]
| Parameter | Value | Receptor Type | Notes |
| IC50 | 159–243 nM | Wild-Type AR | Half-maximal inhibitory concentration.[2] |
| IC50 | 160 nM | Overexpressed AR in VCaP cells | Demonstrates activity in cancer cell lines.[3] |
| Ki | 12.5 µM | Androgen Receptor | Inhibition constant.[3] |
| Relative Binding Affinity | ~30-fold higher than (S)-isomer | Wild-Type AR | Highlights the stereospecificity of the interaction.[1] |
| Relative Binding Affinity | 30 to 100 times lower than DHT | Wild-Type AR | DHT is the primary endogenous ligand. |
Mechanism of Action: Competitive Antagonism
This compound acts as a pure, nonsteroidal anti-androgen with a high affinity for the androgen receptor. Its mechanism of action is centered on competitive inhibition at the ligand-binding domain of the AR. By occupying this site, this compound prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone. This blockade inhibits the conformational changes in the receptor that are necessary for its activation, subsequent translocation to the nucleus, and the transcription of androgen-responsive genes that promote cell growth and proliferation. Molecular dynamics simulations suggest that the binding of this compound induces instability in the AR homodimer, which may prevent its migration into the nucleus and subsequent transcriptional activity.
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is crucial for normal male development and is a key driver in prostate cancer. The classical pathway involves the binding of an androgen to the AR in the cytoplasm, leading to a cascade of events culminating in the regulation of gene expression.
References
Unveiling the Antiandrogenic Properties of (R)-Bicalutamide: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro antiandrogenic effects of (R)-Bicalutamide, the active enantiomer of the nonsteroidal antiandrogen Bicalutamide (B1683754). Primarily used in the treatment of prostate cancer, this compound exerts its therapeutic effect by competitively inhibiting the action of androgens at the androgen receptor (AR). This document compiles key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms and workflows to support further research and development in this area.
Core Mechanism of Action
This compound functions as a pure, high-affinity antagonist of the androgen receptor. Unlike steroidal antiandrogens, it does not possess any partial agonist activity. Its primary mechanism involves binding to the AR in the cytoplasm, which prevents the binding of endogenous androgens like dihydrotestosterone (B1667394) (DHT). This blockade subsequently inhibits the conformational changes required for AR nuclear translocation, DNA binding, and the transcription of androgen-responsive genes, such as prostate-specific antigen (PSA). This ultimately leads to a reduction in androgen-stimulated cell proliferation and can induce apoptosis in androgen-sensitive prostate cancer cells.[1][2][3]
Quantitative Analysis of this compound's Antiandrogenic Activity
The in vitro potency of this compound has been characterized through various assays, providing quantitative measures of its binding affinity and functional antagonism.
Table 1: Androgen Receptor Binding Affinity of this compound
| Parameter | Value | Cell/System | Comments | Reference |
| IC50 | 159–243 nM | Not Specified | Half-maximal inhibitory concentration for AR. | [2][4] |
| Relative Binding Affinity (RBA) | 0.29% - 6.4% | Rat and Human Prostate AR | Compared to Metribolone (100%) or DHT (100%). | |
| Binding Affinity vs. (S)-isomer | ~30-fold higher | Not Specified | The (R)-isomer is the biologically active form. | |
| Binding Affinity vs. DHT | ~30 to 100 times lower | Not Specified | ||
| Binding Affinity vs. Other Antiandrogens | 2-4 times higher than 2-hydroxyflutamide; ~2 times higher than nilutamide | Wild-type rat and human prostate AR |
Table 2: In Vitro Dose-Response Effects of Bicalutamide on Prostate Cancer Cells
| Cell Line | Endpoint | Bicalutamide Concentration | Effect | Reference |
| LNCaP | Cell Cycle Arrest | Low Doses | Induction of cell cycle arrest without significant cell death. | |
| LNCaP | Cell Death | High Doses | Induction of extensive cell death. | |
| PC-346C | Cell Cycle Arrest | Low Doses | Induction of cell cycle arrest without significant cell death. | |
| PC-346C | Cell Death | High Doses | Induction of extensive cell death. | |
| LNCaP | Androgen Glucuronidation | Increasing concentrations (up to 10 µmol/L) | Dose-dependent stimulation of DHT, ADT, and 3α-Diol glucuronidation. | |
| PCSD1 (intra-femoral tumors) | PSA RNA Expression | Not specified | Decreased PSA RNA expression. | |
| SUM149 | Cell Proliferation | Not specified | Significant reduction in cell proliferation. | |
| SUM149 & IPC-366 | Cell Migration | Not specified | Reduced cell migratory capacity, most effective in combination with docetaxel. |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of antiandrogenic compounds. Below are outlines for key experimental protocols.
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the AR.
Objective: To determine the binding affinity (IC50) of this compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (full-length or ligand-binding domain).
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT).
-
This compound and other test compounds.
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Multi-well plates (e.g., 96-well or 384-well).
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and the reference androgen (unlabeled DHT or Mibolerone). Prepare a working solution of the radiolabeled androgen.
-
Assay Setup: In each well of the microplate, add the assay buffer, the recombinant AR protein, and the radiolabeled androgen.
-
Competition: Add varying concentrations of this compound or the unlabeled reference androgen to the wells. Include control wells with only the radiolabeled androgen (total binding) and wells with a high concentration of unlabeled androgen (non-specific binding).
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
AR Nuclear Translocation Assay
This assay visualizes and quantifies the ability of this compound to inhibit the androgen-induced translocation of the AR from the cytoplasm to the nucleus.
Objective: To assess the effect of this compound on the subcellular localization of the androgen receptor.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP).
-
Cell culture medium and supplements.
-
Androgen (e.g., DHT or the synthetic androgen R1881).
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Primary antibody against AR.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Culture: Plate the AR-positive cells on coverslips or in imaging-compatible microplates and allow them to adhere overnight.
-
Starvation: To reduce basal AR activation, starve the cells in a steroid-depleted medium (e.g., medium with charcoal-stripped fetal bovine serum) for 24 hours.
-
Treatment: Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Androgen Stimulation: Add an androgen (e.g., DHT) to the medium to induce AR nuclear translocation and incubate for a defined period (e.g., 1-4 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate with the primary AR antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal. The ratio of nuclear to cytoplasmic fluorescence is used to determine the extent of nuclear translocation.
PSA (KLK3) Gene Expression Assay (qPCR)
This assay measures the impact of this compound on the transcription of a key androgen-regulated gene, prostate-specific antigen (PSA, encoded by the KLK3 gene).
Objective: To determine the effect of this compound on androgen-induced PSA gene expression.
Materials:
-
Androgen-sensitive prostate cancer cell line (e.g., LNCaP).
-
Cell culture medium with charcoal-stripped fetal bovine serum.
-
Androgen (e.g., DHT).
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit for cDNA synthesis.
-
qPCR master mix.
-
Primers specific for the KLK3 gene and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment: Culture LNCaP cells in steroid-depleted medium. Treat the cells with this compound or vehicle, followed by stimulation with DHT for a specified duration (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, primers for KLK3 and a housekeeping gene, and a qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for KLK3 and the housekeeping gene in each sample. Calculate the relative expression of KLK3 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle-treated control.
Visualizing Molecular Pathways and Workflows
Diagrams are provided to illustrate the key mechanisms and processes described in this guide.
Caption: Mechanism of this compound Action.
Caption: AR Competitive Binding Assay Workflow.
Caption: AR Nuclear Translocation Assay Workflow.
References
An In-depth Technical Guide on the Early Preclinical Data of (R)-Bicalutamide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the early preclinical data for (R)-Bicalutamide, the pharmacologically active enantiomer of Bicalutamide. It details its mechanism of action, pharmacodynamic effects in vitro and in vivo, and key pharmacokinetic properties. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and application in a research and development context.
Mechanism of Action
This compound is a non-steroidal, pure antiandrogen.[1] Its primary mechanism of action is the competitive inhibition of the Androgen Receptor (AR), a ligand-activated transcription factor crucial for the growth and survival of prostate cells.[2][3] Unlike natural androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), this compound binds to the AR without inducing the conformational changes necessary for receptor activation.[2] This binding prevents the dissociation of heat shock proteins, blocks the subsequent translocation of the AR to the cell nucleus, and inhibits the transcription of androgen-responsive genes that drive cell proliferation.[4] The antiandrogenic activity of the racemic mixture resides almost exclusively in the (R)-enantiomer, which has a significantly higher binding affinity for the AR than the (S)-enantiomer.
Androgen Receptor Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention by this compound.
Pharmacodynamic Data
In Vitro Activity
This compound has demonstrated potent antagonist activity in various preclinical in vitro models. It effectively inhibits androgen-stimulated cell growth and gene expression in human prostate and mammary tumor cell lines.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Competitive Binding | Rat Androgen Receptor | Affinity | ~4x > Hydroxyflutamide | |
| Competitive Binding | Human MDA-MB-453 cells | EC₅₀ | 31 nM | |
| Competitive Binding | LNCaP cells (T877A mutant AR) | Kᵢ | 35 nM | |
| Competitive Binding | Wild-Type AR (transfected) | IC₅₀ | 54 nM | |
| Cell Proliferation | LNCaP cells | IC₅₀ | ~7 µM | |
| Cell Proliferation | LNCaP cells | IC₅₀ | 45.2 µM |
Note: IC₅₀ values for cell proliferation can vary significantly based on experimental conditions such as incubation time and assay method.
In Vivo Activity
In vivo studies in animal models confirm the potent antiandrogenic properties of this compound. It effectively inhibits the growth of androgen-dependent tissues and tumors. A key characteristic observed in preclinical models is its peripheral selectivity, attributed to poor penetration of the blood-brain barrier, which results in minimal effects on luteinizing hormone (LH) and testosterone levels compared to other antiandrogens like flutamide.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Study Type | Dosage | Effect | Reference |
| Immature Rat | Inhibition of testosterone-stimulated growth | 0.25 mg/kg (oral) | Profound inhibition of ventral prostate and seminal vesicle growth | |
| Dog | Prostate and epididymis atrophy | ED₅₀ = 0.1 mg/kg (oral) | Potent, dose-related atrophy (~50x more potent than flutamide) | |
| Rat (Dunning R3327H) | Transplantable prostate tumor growth inhibition | 25 mg/kg (oral) | Significant reduction in tumor growth, equivalent to castration | |
| Mouse (VCaP xenograft) | Tumor growth suppression | 10 mg/kg (i.g.) | Suppressed tumor growth |
Pharmacokinetic Data
The pharmacokinetic profile of Bicalutamide is characterized by the slow absorption and very long elimination half-life of the active (R)-enantiomer, which allows for once-daily dosing. The inactive (S)-enantiomer is cleared much more rapidly.
Table 3: Key Pharmacokinetic Parameters of this compound in Preclinical Species and Humans
| Parameter | Rat | Human Volunteers (50 mg dose) | Reference |
| Absorption | |||
| Tₘₐₓ | N/A | ~31.3 hours | |
| Distribution | |||
| Protein Binding | ~96% | 99.6% | |
| Metabolism | |||
| Primary Route | Hepatic (Hydroxylation, Glucuronidation) | Hepatic (Hydroxylation via CYP3A4) | |
| Elimination | |||
| Elimination Half-life (t½) | N/A | ~6-7 days (single dose) | |
| Steady State (Css) | N/A | ~9 µg/mL (at 50 mg/day) | |
| Accumulation | N/A | ~10-fold |
Experimental Protocols & Workflows
In Vitro Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor.
Methodology:
-
Receptor Source: Prepare cytosol from rat ventral prostate tissue or use recombinant human AR ligand-binding domain (LBD).
-
Radioligand: Use a high-affinity synthetic androgen radiolabeled with tritium, such as [³H]-R1881 or [³H]-mibolerone.
-
Assay Procedure:
-
Incubate a fixed concentration of the radioligand with the AR preparation in a buffer solution.
-
Add increasing concentrations of unlabeled this compound (competitor) to the mixture.
-
Include controls for total binding (radioligand + AR) and non-specific binding (radioligand + AR + a large excess of unlabeled androgen).
-
Allow the reaction to reach equilibrium.
-
-
Separation: Separate receptor-bound from free radioligand. This can be achieved via hydroxylapatite filtration or, in high-throughput formats, using a Scintillation Proximity Assay (SPA) with Ni-coated plates and His-tagged AR.
-
Detection & Analysis: Quantify the radioactivity of the bound ligand using liquid scintillation counting. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of radioligand binding). The Kᵢ can then be calculated using the Cheng-Prusoff equation.
Workflow Diagram:
In Vitro Cell Proliferation Assay (LNCaP Cells)
This assay measures the effect of this compound on the proliferation of androgen-sensitive prostate cancer cells.
Methodology:
-
Cell Culture: Culture LNCaP cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS).
-
Steroid Depletion: Prior to the experiment, switch cells to a medium containing charcoal-stripped FBS for 24-48 hours to remove endogenous steroids.
-
Plating: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Treat cells with varying concentrations of this compound, with and without a stimulating concentration of a synthetic androgen (e.g., R1881). Include vehicle-only controls.
-
Incubation: Incubate the plates for a defined period (e.g., 72-144 hours).
-
Viability Assessment: Measure cell viability/proliferation using a suitable method:
-
MTT Assay: Add MTT reagent, incubate to allow formazan (B1609692) crystal formation by metabolically active cells, solubilize the crystals, and measure absorbance.
-
SRB Assay: Fix cells with trichloroacetic acid, stain total cellular protein with sulforhodamine B (SRB), wash, solubilize the dye, and measure absorbance.
-
-
Analysis: Plot cell viability (as a percentage of the control) against the log concentration of this compound to determine the IC₅₀ for proliferation inhibition.
In Vivo Antiandrogen Efficacy Study (Hershberger Bioassay Model)
This standardized in vivo assay assesses the ability of a compound to antagonize the effects of androgens on accessory sex tissues in rats.
Methodology:
-
Animal Model: Use peripubertal male rats, surgically castrated to remove the endogenous source of androgens.
-
Acclimation: Allow animals to recover from surgery and for androgen-dependent tissues to regress (typically 7-10 days).
-
Dosing:
-
Administer a replacement dose of an androgen, such as testosterone propionate (B1217596) (TP), to all animals (except a castrate control group) to stimulate the growth of accessory sex organs.
-
Concurrently, administer varying doses of this compound (or vehicle) orally or via subcutaneous injection.
-
Dosing is typically performed daily for 10 consecutive days.
-
-
Endpoint Measurement: On the day after the final dose, euthanize the animals and carefully dissect and weigh specific androgen-sensitive tissues, including the ventral prostate, seminal vesicles (with coagulating glands), and levator ani plus bulbocavernosus muscles.
-
Analysis: Compare the tissue weights of the this compound-treated groups to the TP-only control group. A statistically significant reduction in organ weight indicates antiandrogenic activity.
Workflow Diagram:
References
- 1. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 3. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
(R)-Bicalutamide's Role in Androgen-Dependent Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bicalutamide is a non-steroidal anti-androgen (NSAA) that plays a crucial role in the management of androgen-dependent conditions, most notably prostate cancer. As a selective antagonist of the androgen receptor (AR), it effectively inhibits the signaling pathways driven by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on androgen-dependent signaling, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor. The therapeutic activity of the racemate bicalutamide (B1683754) resides almost exclusively in the (R)-enantiomer, which exhibits a significantly higher binding affinity for the AR compared to the (S)-enantiomer.
Upon binding to the ligand-binding domain (LBD) of the AR, this compound induces a conformational change that is distinct from that induced by agonist binding. This altered conformation prevents the proper recruitment of co-activator proteins that are essential for the initiation of transcription of androgen-responsive genes. Specifically, the binding of this compound is thought to disrupt the positioning of Helix 12 of the AR's LBD, a critical step for the formation of a functional activation function-2 (AF-2) domain required for co-activator interaction.[1][2][3] Consequently, even though the this compound-bound AR may still translocate to the nucleus and bind to androgen response elements (AREs) on DNA, it is unable to efficiently initiate gene transcription.[4]
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a comparative overview of its binding affinity and inhibitory activity in various experimental settings.
Table 1: Androgen Receptor Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki | 35 nM | LNCaP cells (T877A mutant AR) | [5] |
| Relative Binding Affinity (RBA) | ~30-fold higher than (S)-Bicalutamide | Not specified |
Table 2: Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 (AR Antagonism) | 0.16 µM | LNCaP/AR(cs) cells | Inhibition of AR activity | |
| IC50 (AR Antagonism) | 0.35 µM | LNCaP/AR-luc cells | Weak partial antagonism in the presence of R1881 | |
| IC50 (Cell Proliferation) | ~7 µM | Naïve LNCaP cells | Dose-dependent reduction in cell survival | |
| IC50 (Cell Proliferation) | 20.44 µM | LNCaP cells | Anti-proliferative activity | |
| IC50 (Cell Proliferation) | > 20 µM | LNCaP-Rbic cells | Poor antiproliferative effect in resistant cells |
Androgen-Dependent Signaling Pathway
The following diagram illustrates the androgen-dependent signaling pathway and the mechanism of inhibition by this compound.
Caption: Androgen signaling pathway and this compound's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Competitive Androgen Receptor Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the AR.
a. Materials:
-
Rat ventral prostate cytosol (source of AR)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Unlabeled this compound
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Scintillation cocktail
-
Scintillation counter
b. Protocol:
-
Prepare serial dilutions of unlabeled this compound.
-
In assay tubes, add a fixed concentration of radiolabeled androgen and varying concentrations of this compound.
-
Add the rat prostate cytosol preparation to each tube.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate bound from unbound radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).
-
Add scintillation cocktail to the bound fraction and measure radioactivity using a scintillation counter.
c. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Androgen Receptor Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit androgen-induced transcriptional activity of the AR.
a. Materials:
-
Mammalian cell line (e.g., PC-3, HEK293)
-
Expression vector for human AR
-
Luciferase reporter vector containing AREs
-
Transfection reagent
-
DHT or another AR agonist
-
This compound
-
Luciferase assay reagent
-
Luminometer
b. Protocol:
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a fixed concentration of an AR agonist (e.g., DHT) in the presence of increasing concentrations of this compound. Include appropriate controls (vehicle, agonist alone).
-
Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
c. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity as a function of the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced luciferase activity.
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of androgen-dependent cancer cells.
a. Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
DHT or another AR agonist
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
b. Protocol:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Treat the cells with a fixed concentration of an AR agonist in the presence of increasing concentrations of this compound.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 3-5 days).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
c. Data Analysis:
-
Normalize the data by subtracting the background absorbance/luminescence from blank wells.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability as a function of the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for assessing the anti-androgenic activity of this compound and the logical relationship of its mechanism of action.
Caption: Workflow for in vitro assessment of this compound's anti-androgenic activity.
References
- 1. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Chiral Synthesis of (R)-Bicalutamide for Research Applications
Application Note
Introduction
Bicalutamide (B1683754) is a non-steroidal anti-androgen drug primarily used in the treatment of prostate cancer. It functions by competitively inhibiting the action of androgens at the androgen receptor. The therapeutic activity of bicalutamide resides almost exclusively in the (R)-enantiomer.[1][2] Therefore, the enantioselective synthesis of (R)-Bicalutamide is of significant importance for both clinical applications and research purposes to ensure a pure and effective compound. This document outlines a detailed protocol for the chiral synthesis of this compound suitable for research-scale production. The synthesis involves a multi-step process commencing from commercially available starting materials.
Methodology Overview
The presented synthesis strategy focuses on establishing the chiral center early in the synthetic sequence to ensure a high enantiomeric excess in the final product. The key steps involve the preparation of a chiral epoxide intermediate followed by nucleophilic ring-opening and subsequent oxidation to yield this compound.
Experimental Protocols
Protocol 1: Synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide (3)
This protocol describes the synthesis of the key racemic epoxide intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide (1) and phthalic anhydride (B1165640) in 1,2-dichloroethane (B1671644).
-
Epoxidation: Slowly add 50% hydrogen peroxide dropwise to the solution at a controlled temperature of 35-40 °C.
-
Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically <0.5%).
-
Work-up: After completion, remove the 1,2-dichloroethane by distillation. To the crude product, add water and neutralize with sodium carbonate.
-
Isolation: Add sodium sulfate, stir, and then filter the mixture. Wash the filter cake with water and dry to obtain N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide (3).[3]
Protocol 2: Chiral Resolution of 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid (Racemic 5)
This protocol outlines a method to obtain the chiral acid intermediate. A common method for obtaining the desired enantiomer is through chiral resolution of the racemic acid.
-
Salt Formation: Dissolve the racemic 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid in a suitable solvent and add a chiral resolving agent (e.g., a chiral amine).
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers allows for their separation by fractional crystallization.
-
Liberation of the Enantiomer: Treat the separated diastereomeric salt with an acid to liberate the enantiopure (R)-2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid (5).
-
Purification: Purify the product by recrystallization to achieve high enantiomeric excess.
Protocol 3: Synthesis of (R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (6)
-
Acid Chloride Formation: In a dry reaction vessel under an inert atmosphere, dissolve (R)-2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid (5) in a suitable solvent such as tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C and add thionyl chloride dropwise.
-
Amidation: In a separate flask, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (B20432) in THF. Add the freshly prepared acid chloride solution to the aniline (B41778) solution at 0 °C. Allow the reaction to stir overnight at room temperature.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 4: Synthesis of this compound (7)
-
Oxidation: Dissolve the sulfide (B99878) intermediate (6) in a suitable solvent like dichloromethane (B109758) (DCM). Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions at room temperature.[4]
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed.
-
Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer with sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude this compound by recrystallization or column chromatography to obtain the final product.
Data Presentation
Table 1: Summary of Reaction Yields and Enantiomeric Excess
| Step | Product | Starting Material(s) | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide (3) | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide (1) | ~90 | N/A (Racemic) |
| 2 | (R)-2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid (5) | Racemic 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid | 40-50 (after resolution) | >99 |
| 3 | (R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (6) | (R)-2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid (5), 4-amino-2-(trifluoromethyl)benzonitrile | 70-80 | >99 |
| 4 | This compound (7) | (R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (6) | 80-90 | >99 |
Note: Yields and e.e. are approximate and can vary based on reaction conditions and purification methods.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
- 1. Enantiomer selective glucuronidation of the non-steroidal pure anti-androgen bicalutamide by human liver and kidney: role of the human UDP-glucuronosyltransferase (UGT)1A9 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide | 90357-51-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (R)-Bicalutamide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bicalutamide, the active enantiomer of Bicalutamide (B1683754) (marketed as Casodex), is a non-steroidal anti-androgen (NSAA) that plays a crucial role in the treatment of prostate cancer.[1][2][3] Its primary mechanism of action involves competitively inhibiting the androgen receptor (AR), thereby preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and subsequent transcriptional activation of androgen-responsive genes.[4][5] This document provides detailed application notes and standardized protocols for the use of this compound in in vitro cell culture experiments, intended to guide researchers in accurately assessing its biological effects.
Mechanism of Action
This compound acts as a pure antagonist of the androgen receptor. Unlike steroidal anti-androgens, it does not possess any partial agonist activity in most contexts. The anti-androgenic activity of the racemic Bicalutamide mixture resides almost exclusively in the (R)-enantiomer, which has a significantly higher binding affinity for the AR than the (S)-enantiomer. Upon binding to the AR, this compound induces a conformational change that prevents the receptor's proper interaction with coactivators, thereby inhibiting the transcription of target genes such as Prostate-Specific Antigen (PSA). While it promotes the nuclear translocation of the AR, the resulting complex is transcriptionally inactive.
Data Presentation
The following tables summarize quantitative data regarding the in vitro activity of this compound in various prostate cancer cell lines.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| LNCaP | SRB Assay | 144 hours | ~7 | |
| LNCaP | Cell Proliferation | - | 0.8 - 2.0 | |
| LNCaP-Rbic | SRB Assay | 144 hours | >20 | |
| LNCaP-AR | SRB Assay | 144 hours | >20 | |
| VCaP | SRB Assay | 144 hours | ~15 | |
| CWR22 | Cell Proliferation | - | 0.8 - 2.0 | |
| CWR22R 2152 | Cell Proliferation | - | 0.8 - 2.0 | |
| DU145 (AR-transfected) | Cell Proliferation | - | 0.8 - 2.0 |
Table 2: Binding Affinity of this compound for the Androgen Receptor
| Receptor Type | Assay | Ligand | Ki (nM) | Reference |
| Wild-Type AR | Competitive Binding | ³H-mibolerone | 180 | |
| W741L Mutant AR | Competitive Binding | ³H-mibolerone | 260 |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Protocol 1: Cell Proliferation Assay (SRB Assay)
This protocol is designed to assess the cytotoxic and cytostatic effects of this compound on adherent prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.02 µM to 20 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 144 hours at 37°C in a 5% CO2 incubator.
-
Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the bound SRB.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell survival against the log concentration of this compound.
Protocol 2: Androgen Receptor Competitive Binding Assay
This protocol measures the ability of this compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Cell lysates or purified AR protein
-
Radiolabeled androgen (e.g., ³H-mibolerone)
-
This compound
-
Incubation buffer
-
Scintillation fluid and counter
Procedure:
-
Preparation: Prepare a reaction mixture containing the AR source, radiolabeled androgen at a fixed concentration, and varying concentrations of unlabeled this compound or a reference compound (e.g., DHT).
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Analysis: Determine the Ki value for this compound by analyzing the competitive binding data using Scatchard plot analysis or non-linear regression.
Protocol 3: AR Transcriptional Activation (Reporter Gene) Assay
This cell-based assay assesses the functional consequence of AR binding by measuring the ability of this compound to inhibit androgen-induced transcription of a reporter gene.
Materials:
-
Prostate cancer cell line (e.g., LNCaP) or a suitable host cell line (e.g., HEK293)
-
Expression vector for human AR (if not endogenously expressed)
-
Reporter plasmid containing androgen response elements (AREs) driving a luciferase gene (e.g., pGL3-(ARE)4-luciferase).
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
DHT or a synthetic androgen (e.g., R1881)
-
This compound
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect the cells with the AR expression vector (if needed), the ARE-luciferase reporter plasmid, and the normalization control plasmid.
-
Androgen-Deprivation: After 24 hours, replace the medium with a medium containing charcoal-stripped FBS to remove endogenous androgens.
-
Treatment: After another 24 hours, treat the cells with this compound for 1 hour before stimulating with a fixed concentration of DHT or R1881 (e.g., 1 nM).
-
Incubation: Incubate for an additional 24 hours.
-
Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine its inhibitory effect.
Protocol 4: Western Blot Analysis of AR and PSA Expression
This protocol is used to determine the effect of this compound on the protein levels of the androgen receptor and its downstream target, PSA.
Materials:
-
LNCaP cells
-
This compound
-
DHT or R1881
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AR, anti-PSA, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Culture LNCaP cells and treat them with this compound and/or an androgen as described in the reporter gene assay protocol.
-
Protein Extraction: Lyse the cells with ice-cold lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Androgen Receptor Signaling and this compound Inhibition.
Caption: Workflow for Characterizing this compound In Vitro.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 4. Additive antitumor effects of the epidermal growth factor receptor tyrosine kinase inhibitor, gefitinib (Iressa), and the nonsteroidal antiandrogen, bicalutamide (Casodex), in prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen Deprivation Induces Reprogramming of Prostate Cancer Cells to Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Bicalutamide: A Key Tool for Interrogating Androgen Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(R)-Bicalutamide, the pharmacologically active enantiomer of the non-steroidal antiandrogen Bicalutamide, serves as a critical tool for investigating the function and signaling pathways of the androgen receptor (AR). As a selective AR antagonist, it competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby preventing receptor activation and downstream gene transcription.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of AR biology.
The antiandrogenic activity of Bicalutamide resides almost exclusively in the (R)-enantiomer, which exhibits a significantly higher binding affinity for the AR compared to the (S)-enantiomer.[2][3] This stereospecificity makes this compound a precise instrument for dissecting AR-dependent cellular processes. Its mechanism of action involves binding to the AR in the cytoplasm, which can influence the receptor's nuclear translocation and its interaction with co-regulator proteins, ultimately leading to the repression of androgen-responsive genes.[1]
Data Presentation
The following tables summarize key quantitative data for this compound, facilitating its application in experimental design.
Table 1: Androgen Receptor Binding Affinity of this compound and Other Compounds
| Compound | Receptor | Method | Kᵢ (nM) | Relative Binding Affinity (RBA) (%) |
| This compound | Wild-Type AR | Competitive Binding Assay | 159 - 243[1] | 0.29 - 6.4 |
| Dihydrotestosterone (DHT) | Wild-Type AR | Competitive Binding Assay | ~3.8 | 100 |
| Hydroxyflutamide | Wild-Type AR | Competitive Binding Assay | - | 0.20 - 1 |
| Nilutamide | Wild-Type AR | Competitive Binding Assay | - | 0.9 |
| (S)-Bicalutamide | Wild-Type AR | Competitive Binding Assay | ~30-fold lower than (R)-isomer | - |
Table 2: IC₅₀ Values of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | Assay | IC₅₀ (µM) |
| LNCaP | Mutant (T877A) | Cell Viability | 20.44 |
| VCaP | Wild-Type (Amplified) | Cell Viability | 45.20 - 51.61 |
| 22Rv1 | Wild-Type & Splice Variants | Cell Viability | 45.20 - 51.61 |
| DU-145 | Negative | Cell Viability | 45.20 - 51.61 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Herein are detailed methodologies for key experiments utilizing this compound to study AR function.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the androgen receptor.
Materials:
-
Recombinant human AR protein
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 10% glycerol)
-
Scintillation vials and cocktail
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, combine the recombinant AR protein, a fixed concentration of the radiolabeled androgen, and varying concentrations of this compound.
-
Incubate the mixture at 4°C for 16-24 hours to reach equilibrium.
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration through a glass fiber filter.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled androgen) from the total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
Cell Viability Assay (MTT/MTS)
Objective: To assess the effect of this compound on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (and/or androgens as a positive control) for 24, 48, or 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value of this compound.
AR-Dependent Reporter Gene Assay (Luciferase Assay)
Objective: To measure the antagonistic effect of this compound on AR-mediated gene transcription.
Materials:
-
AR-negative cell line (e.g., PC-3, HEK293)
-
Expression vector for human AR
-
Luciferase reporter plasmid containing androgen response elements (AREs)
-
Transfection reagent
-
This compound
-
Androgen (e.g., DHT)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter plasmid. A co-transfected Renilla luciferase vector can be used for normalization.
-
After 24 hours, treat the cells with this compound for 1-2 hours before stimulating with an androgen (e.g., DHT) for an additional 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Determine the ability of this compound to inhibit androgen-induced luciferase activity and calculate its IC₅₀ value.
Western Blot Analysis of AR and Downstream Targets
Objective: To examine the effect of this compound on the protein levels of AR and its downstream targets (e.g., PSA).
Materials:
-
Prostate cancer cell lines
-
This compound
-
Androgen (e.g., DHT)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against AR, PSA, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture and treat the cells with this compound and/or androgen for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate it with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the effect of this compound on the binding of AR to the regulatory regions of its target genes.
Materials:
-
Prostate cancer cell lines
-
This compound
-
Androgen (e.g., DHT)
-
Formaldehyde for cross-linking
-
ChIP-grade antibody against AR
-
Protein A/G magnetic beads or agarose
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
qPCR primers for the AREs of target genes (e.g., PSA enhancer)
Procedure:
-
Treat the cells with this compound and/or androgen.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitate the AR-DNA complexes using an anti-AR antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links.
-
Purify the DNA.
-
Quantify the amount of precipitated DNA corresponding to specific AREs using qPCR.
In Vivo Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., male nude or SCID mice)
-
Prostate cancer cells (e.g., LNCaP, VCaP)
-
Matrigel
-
This compound formulation for in vivo administration (e.g., in corn oil)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a mixture of prostate cancer cells and Matrigel into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-50 mg/kg/day) or vehicle to the respective groups via oral gavage or subcutaneous injection.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting). Serum can also be collected to measure PSA levels.
References
Enantioselective Synthesis of Bicalutamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of bicalutamide (B1683754) and its derivatives. Bicalutamide is a non-steroidal antiandrogen that is crucial in the treatment of prostate cancer. Its therapeutic activity primarily resides in the (R)-enantiomer, making enantioselective synthesis a critical aspect of its production and the development of new, more potent analogues.
Introduction
Bicalutamide functions by competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor (AR), thereby preventing the receptor's translocation to the nucleus and subsequent activation of androgen-responsive genes that promote tumor growth. The development of efficient and highly selective synthetic routes to (R)-bicalutamide and its derivatives is paramount for advancing prostate cancer therapy and structure-activity relationship (SAR) studies. This document outlines key enantioselective synthetic strategies, including the preparation of sulfide (B99878), sulfoxide (B87167), and sulfone analogues, and provides detailed protocols for their synthesis and analysis.
Androgen Receptor Signaling Pathway and Bicalutamide's Mechanism of Action
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in cell proliferation and survival. Bicalutamide and its derivatives act as antagonists by binding to the ligand-binding domain (LBD) of the AR, which prevents the conformational changes necessary for coactivator recruitment and transcriptional activation.
Caption: Androgen Receptor Signaling and Bicalutamide Antagonism.
Enantioselective Synthetic Strategies
The core of enantioselective bicalutamide synthesis often involves the creation of a chiral epoxide intermediate, which is then opened by a nucleophile. Subsequent modifications, such as oxidation of a sulfide to a sulfoxide or sulfone, yield the desired derivatives.
General Synthetic Workflow
A general workflow for the enantioselective synthesis of bicalutamide derivatives is depicted below. This process typically starts with the formation of an amide, followed by an asymmetric epoxidation, nucleophilic ring-opening, and subsequent oxidation steps.
Caption: General workflow for the enantioselective synthesis of bicalutamide derivatives.
Quantitative Data Summary
The following tables summarize the reported yields and enantiomeric excess (ee%) for key steps in the synthesis of bicalutamide derivatives, as well as the in vitro antiproliferative activity of selected analogues.
Table 1: Yields and Enantiomeric Excess for Key Synthetic Steps
| Step | Product | Catalyst/Reagent | Solvent | Yield (%) | ee (%) | Reference |
| Asymmetric Epoxidation | N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide | Sharpless Catalyst | Dichloromethane | 71-86 | >95 | [1] |
| Ring-Opening | This compound Sulfide | Sodium 4-fluorothiophenoxide | Toluene | ~90 | >99 | [2] |
| Sulfide to Sulfone | (R,S)-Bicalutamide | m-CPBA | Dichloromethane | 73 (overall) | N/A (racemic) | [3] |
Table 2: Antiproliferative Activity (IC50, µM) of Bicalutamide Derivatives
| Compound | 22Rv1 | DU-145 | LNCaP | VCaP | Reference |
| Bicalutamide (Sulfone) | 49.58 | 49.20 | 45.27 | 68.37 | [4] |
| Sulfide Analogue 10 | 27.94 | >100 | 23.51 | >100 | [1] |
| Sulfide Analogue 12 | 27.30 | >100 | 16.88 | 21.65 | |
| Sulfoxide Analogue 28 | 9.09 | 31.11 | 11.47 | - |
Experimental Protocols
Protocol 1: Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
Objective: To synthesize the precursor for asymmetric epoxidation.
Materials:
-
Methacryloyl chloride
-
Dimethylacetamide (DMA)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in DMA, add methacryloyl chloride (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: chloroform/ethyl acetate 95:5 v/v) to afford the title compound.
Protocol 2: Enantioselective Epoxidation of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
Objective: To prepare the chiral epoxide intermediate. This protocol is based on the Sharpless asymmetric epoxidation.
Materials:
-
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
-
Titanium(IV) isopropoxide
-
(+)-Diethyl L-tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4Å)
Procedure:
-
To a stirred solution of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide (1 equivalent) in anhydrous DCM at -20 °C under an inert atmosphere, add titanium(IV) isopropoxide (0.1 equivalents) and (+)-DET (0.12 equivalents).
-
Stir the mixture for 30 minutes, then add TBHP (1.5 equivalents) dropwise.
-
Maintain the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through celite and wash the filter cake with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the (R)-epoxide.
Protocol 3: Synthesis of this compound Sulfide Derivative
Objective: To synthesize the sulfide precursor of bicalutamide via nucleophilic ring-opening of the chiral epoxide.
Materials:
-
(R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-fluorothiophenol (1.2 equivalents) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of the (R)-epoxide (1 equivalent) in anhydrous THF to the thiophenoxide solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under vacuum, then dilute with ethyl acetate and wash with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Oxidation of Sulfide to Sulfoxide and Sulfone Derivatives
Objective: To synthesize the sulfoxide and sulfone derivatives of bicalutamide.
Caption: Logical relationship between the synthesis of sulfide, sulfoxide, and sulfone derivatives.
Materials:
-
This compound sulfide derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
1M Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Procedure for Sulfoxide Synthesis:
-
Dissolve the sulfide derivative (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction for 15-30 minutes at 0 °C.
-
Dilute the reaction mixture with DCM and wash with a 5% sodium carbonate solution.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the sulfoxide derivative.
Procedure for Sulfone Synthesis (Bicalutamide):
-
Dissolve the sulfide derivative (1 equivalent) in anhydrous DCM at room temperature.
-
Add m-CPBA (2.2 equivalents) and stir the solution at room temperature for 24 hours.
-
Neutralize the reaction mixture with 1M sodium hydroxide solution.
-
Add distilled water and extract with DCM.
-
Combine the organic layers, wash, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an ethyl acetate/toluene mixture.
Protocol 5: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination
Objective: To determine the enantiomeric excess of the synthesized chiral bicalutamide derivatives.
Materials:
-
Chiral HPLC column (e.g., Lux Amylose-2, Chiralpak series)
-
HPLC-grade solvents (e.g., acetonitrile, water, ammonium (B1175870) acetate)
-
Synthesized bicalutamide derivative sample
-
Racemic standard of the bicalutamide derivative
Procedure:
-
Prepare the mobile phase, for example, a mixture of acetonitrile, water, and ammonium acetate. The exact composition should be optimized for the specific column and analyte.
-
Dissolve a small amount of the synthesized product and the racemic standard in a suitable solvent to prepare sample solutions.
-
Set up the HPLC system with the chiral column and equilibrate with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and ensure baseline separation.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the chromatogram of the synthesized sample.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the enantioselective synthesis of bicalutamide and its derivatives. By employing these methods, researchers can produce highly pure enantiomers for further biological evaluation and the development of next-generation antiandrogen therapies for prostate cancer. Careful optimization of reaction conditions and purification techniques is crucial for achieving high yields and enantioselectivity.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 3. EP1777216A1 - A process for the preparation and purification of bicalutamide - Google Patents [patents.google.com]
- 4. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using (R)-Bicalutamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments using the non-steroidal anti-androgen, (R)-Bicalutamide, in various animal models. The protocols and data presented are intended to facilitate the study of its efficacy, pharmacokinetics, and pharmacodynamics.
Introduction to this compound
This compound is the active enantiomer of Bicalutamide, a potent and selective androgen receptor (AR) antagonist. It functions by competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR, thereby preventing receptor activation and the transcription of androgen-responsive genes. This mechanism of action makes it a cornerstone in the treatment of prostate cancer. In preclinical research, this compound is extensively used to investigate androgen signaling pathways and to evaluate novel anti-cancer therapies in various animal models.
Key In Vivo Experimental Models
Hershberger Bioassay for Anti-Androgenic Activity
The Hershberger bioassay is a standardized in vivo screening test in castrated male rats to assess the androgenic or anti-androgenic properties of a substance. For this compound, this assay is used to quantify its ability to antagonize the effects of a known androgen, typically testosterone propionate (B1217596) (TP).
Prostate Cancer Xenograft Models
Prostate cancer xenograft models, particularly using human prostate cancer cell lines like LNCaP, VCaP, and patient-derived xenografts (PDXs), are crucial for evaluating the anti-tumor efficacy of this compound. These models allow for the assessment of tumor growth inhibition, effects on serum Prostate-Specific Antigen (PSA) levels, and the investigation of resistance mechanisms.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies investigating the effects of this compound in different animal models.
Table 1: Effect of this compound on Accessory Sex Organ Weights in the Rat Hershberger Bioassay
| Animal Model | Treatment Group | Dose (mg/kg/day, p.o.) | Duration (days) | Ventral Prostate Weight (% of Control) | Seminal Vesicle Weight (% of Control) | Levator Ani Muscle Weight (% of Control) |
| Castrated Male Rats | Vehicle Control | - | 10 | 100 | 100 | 100 |
| Testosterone Propionate (TP) | 0.2 | 10 | >500 | >400 | >200 | |
| TP + this compound | 10 | 10 | Significantly Reduced vs. TP | Significantly Reduced vs. TP | Significantly Reduced vs. TP | |
| TP + this compound | 25 | 10 | Further Reduced vs. 10 mg/kg | Further Reduced vs. 10 mg/kg | Further Reduced vs. 10 mg/kg |
Table 2: Anti-Tumor Efficacy of this compound in Prostate Cancer Xenograft Models
| Xenograft Model | Animal | Treatment Group | Dose (mg/kg/day) | Route | Duration | Tumor Growth Inhibition (%) | Change in Serum PSA |
| LNCaP | SCID Mice | Vehicle | - | p.o. | 28 days | 0 | Baseline |
| This compound | 2 | p.o. | 28 days | Significant Inhibition[1] | Decreased | ||
| This compound | 6 | p.o. | 28 days | Greater Inhibition than 2 mg/kg[1] | Further Decreased | ||
| VCaP | Nude Mice | Vehicle | - | p.o. | 4 weeks | 0 | Baseline |
| This compound | 10 | p.o. | 4 weeks | Significant Inhibition[2] | Not Reported | ||
| HP-LNCaP | Nude Mice | Vehicle | - | s.c. | 4 weeks | 0 | Baseline |
| This compound | 100 | s.c. | 4 weeks | No significant difference[3] | Significantly Decreased (P<0.005)[3] | ||
| KUCaP (W741C mutant AR) | Male Mice | Vehicle | - | Not specified | Not specified | 0 | Baseline |
| Bicalutamide | Not specified | Not specified | Not specified | Promoted Tumor Growth | Increased |
Table 3: Pharmacokinetic Parameters of this compound in Animal Models and Humans
| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | t½ (days) |
| Rat | Not Specified | Not Specified | Not Specified | Not Specified | ~1 |
| Human (Male Volunteers) | 50 mg (single dose) | p.o. | 19 | 734 | 5.8 |
Table 4: Effect of this compound on Hormonal and Body Weight Parameters
| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Change in Serum Testosterone | Change in Serum LH | Change in Body Weight |
| Intact Male Rats | This compound | 1-25 | Not Specified | No significant effect | Little effect | No significant effect |
| Flutamide | Dose-related | Not Specified | Marked Increase | Marked Increase | Not Reported | |
| Castrated Male Rats | This compound | 30 | Not Specified | Not Applicable | Not Applicable | Prevented orchidectomy-induced loss |
Experimental Protocols
Protocol for the Hershberger Bioassay (Anti-Androgen Model)
This protocol is adapted from the OECD Test Guideline 441.
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley or Wistar)
-
Sex: Male
-
Age: Peripubertal (approximately 42 days old at castration)
-
Health Status: Healthy, acclimated to laboratory conditions for at least 5 days.
2. Experimental Procedure:
-
Castration: Surgically castrate animals under appropriate anesthesia. Allow a post-operative recovery period of at least 7 days.
-
Group Allocation: Randomly assign animals to treatment groups (minimum n=6 per group).
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: Positive control (Testosterone Propionate, TP, e.g., 0.2-0.4 mg/kg/day, s.c.).
-
Group 3-5: TP + this compound at three different dose levels (e.g., 1, 10, 25 mg/kg/day, p.o.).
-
-
Dosing: Administer TP and this compound (or vehicle) daily for 10 consecutive days.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals. Carefully dissect and weigh the following androgen-dependent tissues:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and fluids)
-
Levator ani-bulbocavernosus muscle
-
Glans penis
-
Cowper's glands
-
-
Data Analysis: Compare the weights of the accessory sex organs between the treatment groups. A statistically significant decrease in the weights of at least two of the five tissues in the this compound treated groups compared to the TP-only group indicates anti-androgenic activity.
Protocol for a Prostate Cancer Xenograft Study
1. Animal Model:
-
Species: Mouse (e.g., SCID or nude mice)
-
Sex: Male
-
Age: 6-8 weeks old
-
Health Status: Immunocompromised, healthy, and acclimated.
2. Cell Culture and Implantation:
-
Culture human prostate cancer cells (e.g., LNCaP, VCaP) under standard conditions.
-
Prepare a cell suspension in a suitable medium (e.g., RPMI-1640) mixed with Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
3. Tumor Growth Monitoring and Group Allocation:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (minimum n=8-10 per group).
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2-4: this compound at various doses (e.g., 10, 25, 50 mg/kg/day, p.o.).
-
4. Treatment and Monitoring:
-
Administer this compound or vehicle daily via oral gavage.
-
Continue to monitor tumor volume and body weight regularly.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points for serum PSA and hormone level analysis.
5. Study Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise and weigh the tumors.
-
Collect blood for terminal analysis.
-
Tissues can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.
6. Data Analysis:
-
Compare tumor growth curves between groups.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Analyze changes in serum PSA and hormone levels.
Protocol for Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
1. Animal Model:
-
Species: Mouse or Rat
-
Sex: Male
-
Cannulation (optional): For serial blood sampling, cannulation of a major blood vessel (e.g., jugular vein) may be performed.
2. Pharmacokinetic Study:
-
Administer a single dose of this compound (p.o. or i.v.).
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) into tubes containing an anticoagulant.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters: Cmax, Tmax, AUC, t½, clearance, and volume of distribution.
3. Pharmacodynamic Study:
-
Administer this compound daily for a specified period.
-
At various time points, collect blood for analysis of biomarkers (e.g., serum PSA, testosterone, LH).
-
In xenograft models, correlate drug concentrations with anti-tumor efficacy (tumor volume).
-
At the end of the study, collect target tissues (e.g., prostate, tumor) to measure drug concentration and target engagement (e.g., AR expression and localization).
Visualizations
References
Application Notes and Protocols for the Quantification of (R)-Bicalutamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of (R)-Bicalutamide in biological samples. Bicalutamide (B1683754) is a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[1][2] It is administered as a racemate, but its therapeutic activity is primarily attributed to the (R)-enantiomer.[1][3] Therefore, the ability to specifically quantify this compound is crucial for pharmacokinetic, bioequivalence, and clinical studies.
The following sections detail various validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. Analytical Methods Overview
A variety of analytical methods have been developed and validated for the quantification of bicalutamide in biological matrices such as plasma, serum, and tissue. The choice of method often depends on the required sensitivity, selectivity, and the specific goals of the study (e.g., analyzing the racemate or specific enantiomers).
Commonly employed techniques include:
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection. These methods are often used for quantifying the racemic mixture.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it suitable for bioequivalence and pharmacokinetic studies with low sample volumes.[1] Chiral LC-MS/MS methods have been developed for the specific quantification of this compound.
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters of various analytical methods for the determination of Bicalutamide and its (R)-enantiomer in biological samples.
Table 1: LC-MS/MS Methods for this compound and Racemic Bicalutamide
| Parameter | Method 1: Chiral LC-MS/MS for this compound in Human Plasma | Method 2: Achiral LC-MS/MS for Racemic Bicalutamide in Human Plasma | Method 3: UPLC-MS/MS for Racemic Bicalutamide in Rat Plasma |
| Analyte | This compound | Racemic Bicalutamide | Racemic Bicalutamide |
| Internal Standard | Topiramate | Nilutamide | Telmisartan |
| Linearity Range | 20 - 3200 ng/mL | 10 - 2000 ng/mL | 0.995 - 1290.105 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9990 | ≥ 0.9993 | 0.9958 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 10 ng/mL | 0.995 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 1.49% - 5.41% | Not Reported |
| Inter-day Precision (%CV) | ≤ 15% | 2.29% - 6.48% | Not Reported |
| Intra-day Accuracy (%) | Within ±15% of nominal | 97.95% - 103.6% | Not Reported |
| Inter-day Accuracy (%) | Within ±15% of nominal | 98.36% - 102.4% | Not Reported |
| Mean Extraction Recovery | 98.56% | 94.43% | 99.57% - 105.84% |
| Sample Volume | 100 µL | 50 µL | Not Reported |
Table 2: HPLC Methods for Racemic Bicalutamide
| Parameter | Method 4: RP-HPLC with UV Detection | Method 5: HPLC with Fluorescence Detection | Method 6: RP-HPLC with UV Detection |
| Analyte | Racemic Bicalutamide | Racemic Bicalutamide | Racemic Bicalutamide |
| Linearity Range | 10 - 50 µg/mL | 0.05 - 0.8 ng/µL (50 - 800 ng/mL) | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | Not Reported | 0.999 |
| Lower Limit of Quantification (LOQ) | 6.59 µg/mL | 0.03 ng/µL (30 ng/mL) | 0.08 µg/mL |
| Limit of Detection (LOD) | 2.17 µg/mL | Not Reported | 0.02 µg/mL |
| Precision (%RSD) | < 2% | < 10% | < 1% |
| Accuracy (Recovery %) | 99.96% | Not Reported | 99.6% - 101% |
III. Experimental Protocols
This section provides detailed protocols for the sample preparation and analysis of this compound and racemic Bicalutamide in biological matrices.
Protocol 1: Chiral LC-MS/MS for this compound in Human Plasma
This protocol is adapted from a validated method for the enantioselective quantification of this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a clean centrifuge tube.
-
Add 20 µL of the internal standard working solution (Topiramate, 5 µg/mL).
-
Add 1.5 mL of Tertiary-butyl methyl ether (TBME) as the extraction solvent.
-
Vortex the mixture for a sufficient time to ensure thorough mixing.
-
Centrifuge at 4000 rpm for a designated period to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: CHIRALPAK AD-RH (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: Not specified, typically 5-20 µL
-
Run Time: 6 minutes
3. Mass Spectrometric Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 429.0 → 255.0
-
Topiramate (IS): m/z 338.1 → 77.8
-
Protocol 2: Achiral LC-MS/MS for Racemic Bicalutamide in Human Plasma
This protocol is based on a method developed for bioequivalence studies of Bicalutamide.
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add a specified volume of an internal standard solution (Nilutamide).
-
Add a protein precipitating agent (e.g., acetonitrile) in a specific ratio (e.g., 3:1 v/v).
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection.
2. Chromatographic Conditions
-
Column: Luna C18 (100 mm x 2 mm, 5 µm)
-
Mobile Phase: Distilled water : Acetonitrile (30:70, v/v)
-
Flow Rate: 0.3 mL/min
-
Run Time: 4 minutes
3. Mass Spectrometric Conditions
-
Ionization Mode: Negative Ionization Mode
-
MRM Transitions:
-
Bicalutamide: m/z 429.2 → 255.0
-
Nilutamide (IS): m/z 316.2 → 273.2
-
IV. Visualizations
The following diagrams illustrate the experimental workflow for sample analysis and the metabolic pathway of Bicalutamide.
Caption: Workflow for this compound analysis.
Caption: Metabolism of Bicalutamide enantiomers.
These application notes and protocols provide a comprehensive guide for the quantification of this compound in biological samples. The selection of the most appropriate method will depend on the specific requirements of the research, including the desired sensitivity, the biological matrix, and whether the analysis needs to be enantioselective. It is recommended that any chosen method be fully validated in the user's laboratory according to relevant regulatory guidelines.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (R)-Bicalutamide in Hormone-Refractory Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-Bicalutamide, the active enantiomer of Bicalutamide (B1683754), in preclinical studies of hormone-refractory prostate cancer, also known as castration-resistant prostate cancer (CRPC). This document includes quantitative data on its efficacy, detailed protocols for key experiments, and visualizations of the relevant biological pathways.
Introduction
This compound is a non-steroidal anti-androgen that acts as a competitive antagonist of the androgen receptor (AR).[1] While initially effective in treating androgen-dependent prostate cancer, resistance often develops, leading to CRPC. Despite this, this compound remains a crucial tool for studying the mechanisms of resistance and for evaluating novel combination therapies. It is comprised of a racemic mixture that is a 50:50 composition of the this compound and (S)-bicalutamide enantionmers. Bicalutamide binds to the androgen receptor. The activity of bicalutamide lies in the (R)-isomer, which binds to the AR with an affinity that is about 30-fold higher than that of the (S)-isomer.
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the cytotoxic activity of this compound in various prostate cancer cell line models.
Table 1: IC50 Values of this compound in Androgen-Sensitive and Bicalutamide-Resistant Prostate Cancer Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Reference |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | ~7 | [2] |
| LNCaP-Rbic | Bicalutamide-resistant LNCaP subclone | Poor antiproliferative effect | [2] |
| VCaP | Androgen-sensitive, AR overexpressing | Not specified, but shows antitumor efficacy | [2] |
| CWR22R | Androgen-sensitive, expresses AR | 37.4 | [2] |
Table 2: Comparative IC50 Values of Bicalutamide in Different Prostate Cancer Contexts
| Cell Line/Context | Assay Type | Bicalutamide IC50 (µM) | Notes | Reference |
| LNCaP/AR(cs) | Not specified | 0.16 | Overexpression of AR | |
| LNCaP/AR-luc | VP16-AR–mediated transcription | 0.35 | In the presence of R1881 | |
| HepG2 | R1881-induced VP16-AR–mediated transcription | 0.2 |
Signaling Pathways
Androgen Receptor Signaling Pathway and Inhibition by this compound
This compound functions by competitively inhibiting the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the androgen receptor. This prevents receptor activation, nuclear translocation, and subsequent transcription of androgen-responsive genes like Prostate-Specific Antigen (PSA), which are involved in prostate cancer cell growth and survival.
References
Application Notes and Protocols for Inducing Androgen Receptor Blockade with (R)-Bicalutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bicalutamide, the active enantiomer of Bicalutamide (marketed as Casodex), is a non-steroidal androgen receptor (AR) antagonist. It is a critical tool in prostate cancer research and a therapeutic agent used to inhibit the action of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are pivotal in the growth and survival of prostate cancer cells. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce androgen receptor blockade in both in vitro and in vivo research settings.
This compound acts as a selective competitive silent antagonist of the androgen receptor, with the (R)-isomer possessing a significantly higher binding affinity (approximately 30-fold greater) than the (S)-isomer. [1] By binding to the AR, this compound prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that drive cancer cell proliferation.[1][2]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various prostate cancer cell lines, demonstrating its potency in inhibiting cell viability and AR-mediated transcription.
| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| LNCaP | Cell Viability (MTT) | Reduction in cell survival | ~7 µM | [2] |
| LNCaP/AR(cs) | Competitive Binding | Inhibition of 18F-FDHT uptake | 0.16 µM | [3] |
| LNCaP/AR-luc | Transcriptional Activity | Inhibition of R1881-induced VP16-AR–mediated transcription | 0.35 µM | |
| VCaP | Cell Viability | Inhibition of cell growth | Not explicitly stated, but effective | |
| SC-3 (androgen-dependent mouse cells) | Cell Growth | Inhibition of testosterone-induced growth | 0.27 µM |
In Vivo Efficacy of this compound
This table presents data from in vivo studies using this compound in prostate cancer xenograft models.
| Animal Model | Tumor Type | Treatment Dose & Schedule | Outcome | Reference |
| CD1 male nude (nu/nu) mice | VCaP xenografts | 10 mg/kg, oral gavage, daily for 4 weeks | Suppressed tumor growth | |
| SCID mice | LNCaP-RBic (Bicalutamide-resistant) xenografts | 10 mg/kg, oral gavage, daily for 4 weeks | Did not inhibit tumor growth | |
| Rats | Ventral prostate | 10 mg/kg, single dose | Increased expression of IGFBP-2, -3, -4, and -5; induced apoptosis |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in blocking the androgen receptor signaling pathway.
Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.
Experimental Protocols
In Vitro Protocol: Inducing Androgen Receptor Blockade in Prostate Cancer Cell Lines
This protocol details the steps for treating prostate cancer cell lines (e.g., LNCaP, VCaP) with this compound and assessing the blockade of the androgen receptor.
1. Materials and Reagents:
-
Prostate cancer cell lines (e.g., LNCaP, ATCC CRL-1740; VCaP, ATCC CRL-2876)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (for androgen-depleted conditions)
-
This compound (prepare stock solution in DMSO)
-
Synthetic androgen (e.g., R1881 or Dihydrotestosterone - DHT) for stimulation experiments
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., RIPA buffer for Western blot, Trizol for RNA extraction)
2. Cell Culture and Plating:
-
Culture prostate cancer cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates for Western blot/qPCR, 96-well plates for viability assays). Allow cells to adhere and reach 50-70% confluency.
3. Androgen Deprivation and Treatment:
-
To reduce baseline androgenic activity, replace the growth medium with a medium containing 5-10% charcoal-stripped FBS for 24-48 hours prior to treatment.
-
Prepare working solutions of this compound in the charcoal-stripped FBS medium at desired concentrations (e.g., 0.1, 1, 10, 20 µM).
-
(Optional) For assessing competitive antagonism, pre-treat cells with this compound for 1-2 hours before stimulating with a synthetic androgen like 1 nM R1881 or 10 nM DHT for 16-24 hours.
-
For assessing direct effects, treat cells with this compound for the desired duration (e.g., 24, 48, 72 hours).
4. Assessment of Androgen Receptor Blockade:
-
Western Blot for AR and Target Protein Levels:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate. A decrease in PSA protein levels indicates AR blockade.
-
-
Quantitative RT-PCR (qPCR) for AR Target Gene Expression:
-
Isolate total RNA from cells using Trizol or a similar reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method. A decrease in the mRNA levels of AR target genes indicates successful AR blockade.
-
-
Cell Viability/Proliferation Assay:
-
Plate cells in 96-well plates and treat with a range of this compound concentrations.
-
After the desired incubation period (e.g., 72-144 hours), assess cell viability using assays such as MTT, SRB, or CellTiter-Glo.
-
In Vivo Protocol: Inducing Androgen Receptor Blockade in a Prostate Cancer Xenograft Model
This protocol outlines the procedure for establishing prostate cancer xenografts in mice and treating them with this compound to inhibit tumor growth.
1. Materials and Reagents:
-
Immunocompromised mice (e.g., male nude or SCID mice, 6-8 weeks old)
-
Prostate cancer cells for injection (e.g., VCaP, LNCaP) mixed with Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Anesthesia
2. Xenograft Implantation:
-
Harvest prostate cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-2 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-150 mm³), randomize mice into treatment and control groups.
-
Prepare this compound in the vehicle at the desired concentration. A common dose is 10 mg/kg.
-
Administer this compound to the treatment group via oral gavage daily. The control group receives the vehicle only.
-
Treat for a predetermined period, typically 3-4 weeks.
4. Monitoring and Endpoint Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be processed for:
-
Immunohistochemistry (IHC): To assess AR and proliferation markers (e.g., Ki-67).
-
Western Blot/qPCR: To analyze the expression of AR and its target genes as described in the in vitro protocol.
-
Serum PSA levels: If using a PSA-secreting cell line, blood can be collected to measure serum PSA levels as a biomarker of AR activity.
-
Experimental Workflow Diagram
The following diagram provides a generalized workflow for an in vitro experiment to assess this compound's effect on androgen receptor blockade.
Caption: A generalized workflow for in vitro assessment of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Enantiomerically Pure (R)-Bicalutamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis and purification of enantiomerically pure (R)-Bicalutamide.
Frequently Asked Questions (FAQs)
Q1: Why is enantiomerically pure this compound therapeutically important?
A1: Bicalutamide (B1683754) is a non-steroidal anti-androgen medication used primarily for treating prostate cancer.[1] It is administered as a racemate, a 50:50 mixture of this compound and (S)-Bicalutamide.[2] The therapeutic antiandrogenic activity resides almost exclusively in the (R)-enantiomer, which has a binding affinity for the androgen receptor approximately 30-fold higher than the (S)-enantiomer.[3] The (S)-enantiomer is considered essentially inactive.[1][4] Therefore, using the enantiomerically pure (R)-form can potentially offer a more targeted therapeutic effect and reduce metabolic load from the inactive isomer.
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions as a competitive antagonist of the androgen receptor (AR). It binds to the AR, preventing the natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from binding and activating it. This blockage inhibits the translocation of the AR to the cell nucleus, thereby preventing the transcription of genes that regulate the growth and proliferation of prostate cancer cells.
Q3: What are the common strategies for obtaining enantiomerically pure this compound?
A3: There are two primary strategies:
-
Chiral Separation: This involves synthesizing the racemic mixture of Bicalutamide and then separating the (R) and (S) enantiomers. This is commonly achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP).
-
Asymmetric Synthesis: This approach involves using chiral catalysts or precursors to selectively synthesize the desired (R)-enantiomer from the beginning, avoiding the formation of the (S)-enantiomer. This can lead to a more efficient process by eliminating the need for a separate resolution step. A catalytic enantioselective synthesis of bicalutamide derivatives has been developed using cinchoninium-mediated asymmetric oxohydroxylation.
Q4: How is Bicalutamide metabolized?
A4: Bicalutamide is extensively metabolized, primarily in the liver. The metabolism is stereospecific. The inactive (S)-isomer is mainly metabolized through glucuronidation. The active (R)-isomer also undergoes glucuronidation but is predominantly oxidized to an inactive metabolite first, which is then followed by glucuronidation. The UDP-glucuronosyltransferase (UGT) 1A9 enzyme plays a dominant role in these reactions.
Troubleshooting Guides
Issue 1: Low Yield During Synthesis of the Thioether Precursor
Q: My Michael addition reaction to form the thioether precursor to Bicalutamide is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in this step are common and can be attributed to several factors.
-
Potential Cause 1: Ineffective Base or Nucleophile Generation. The reaction requires the generation of a thiolate nucleophile from the corresponding thiophenol. If the base is not strong enough or if reaction conditions are not optimal, the nucleophile generation will be inefficient.
-
Solution: Ensure the use of an appropriate base. Sodium hydride (NaH) in an aprotic solvent like THF is a common and effective choice. Alternatively, using a phase-transfer catalyst like tetrabutylammonium (B224687) chloride with NaOH in a solvent like 1,4-dioxane (B91453) can improve reaction efficiency.
-
-
Potential Cause 2: Competing Side Reactions. Under basic conditions, the thiolate nucleophile can undergo oxidative dimerization to form a disulfide, which consumes the nucleophile and reduces the yield of the desired product.
-
Solution: Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize oxidation. Adding the reagents slowly and maintaining a controlled temperature can also help suppress side reactions.
-
-
Potential Cause 3: Low Reactivity of the Acrylamide Substrate. The reactivity of the N-aryl methacrylamide (B166291) can be influenced by the electronic properties of the substituents on the aniline (B41778) ring.
-
Solution: While modifying the core structure is not always an option, ensuring optimal reaction conditions (e.g., appropriate solvent, temperature, and reaction time) is crucial. For less reactive anilines, longer reaction times or slightly elevated temperatures may be necessary.
-
Issue 2: Inefficient Oxidation of the Thioether to the Sulfone
Q: I am having trouble with the oxidation step. The reaction is either incomplete or produces over-oxidized byproducts. How can I optimize this?
A: The oxidation of the sulfide (B99878) to the sulfone is a critical step that requires careful control.
-
Potential Cause 1: Incorrect Stoichiometry of the Oxidizing Agent. Using too little of the oxidizing agent will lead to an incomplete reaction, leaving unreacted thioether. Using too much can lead to the formation of unwanted byproducts.
-
Solution: A slight excess of the oxidizing agent is typically used. For meta-chloroperoxybenzoic acid (mCPBA), approximately 1.4 equivalents are often effective. For processes using hydrogen peroxide (H₂O₂), a catalyst like tungstic acid is employed, and the reaction temperature should be carefully controlled (e.g., 10°C-30°C) to ensure complete and clean conversion.
-
-
Potential Cause 2: Suboptimal Reaction Temperature. Oxidation reactions are exothermic. Poor temperature control can lead to runaway reactions and the formation of impurities.
-
Solution: Perform the reaction at a controlled temperature. For mCPBA oxidations, running the reaction at room temperature or slightly below is common. It is crucial to monitor the internal temperature and use an ice bath if necessary, especially during the addition of the oxidizing agent.
-
Issue 3: Poor Resolution of Enantiomers via Chiral HPLC
Q: I am unable to achieve baseline separation of the (R) and (S)-Bicalutamide enantiomers using chiral HPLC. What adjustments can I make?
A: Achieving good chiral separation often requires methodical optimization of chromatographic conditions.
-
Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP). The choice of CSP is the most critical factor for chiral separation. Not all chiral columns will resolve all enantiomeric pairs.
-
Solution: Polysaccharide-based CSPs are highly effective for separating Bicalutamide enantiomers. Columns such as the Lux Amylose-2 or Chiralpak AD-3R have been successfully used. If one type of polysaccharide CSP (e.g., amylose-based) does not provide adequate resolution, try a cellulose-based one.
-
-
Potential Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition, including the organic modifier and any additives, significantly impacts retention times and resolution.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., methanol (B129727) or acetonitrile) to the buffer (e.g., ammonium (B1175870) acetate). Isocratic elution is often used. Small changes in the mobile phase composition can have a large effect on separation.
-
-
Potential Cause 3: Incorrect Flow Rate or Temperature. Flow rate and column temperature affect column efficiency and, consequently, resolution.
-
Solution: Lowering the flow rate generally increases resolution but also lengthens the run time. A typical starting flow rate is 0.4 mL/min. Column temperature can also be adjusted; sometimes sub-ambient temperatures improve resolution.
-
Data Presentation
Table 1: Comparison of Chiral HPLC Conditions for Bicalutamide Enantiomer Separation
| Parameter | Method 1 | Method 2 |
| Chiral Column | Lux Amylose-2 (150x4.6 mm, 3 µm) | Chiralpak AD-3R (150 x 4.6 mm, 3µ) |
| Mobile Phase | Acetonitrile:Water:Ammonium Acetate (B1210297) (Gradient) | 5mM Ammonium Acetate with Methanol (70:30 v/v) |
| Flow Rate | Not Specified | 0.4 mL/min |
| Detection | Mass Spectrometry (API4000) | Mass Spectrometry (API-5000) |
Experimental Protocols
Protocol 1: Synthesis of Racemic Thioether Precursor
This protocol is a generalized procedure based on methodologies for Michael addition reactions.
-
To a solution of the appropriate thiophenol derivative (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methylacrylamide (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired thioether precursor.
Protocol 2: Oxidation to Racemic Bicalutamide
This protocol is a generalized procedure based on mCPBA oxidation methods.
-
Dissolve the thioether precursor (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
To this solution, add m-chloroperoxybenzoic acid (mCPBA, ~77% purity, 1.4 equivalents) portion-wise at room temperature, using an ice bath to maintain the temperature if necessary.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material and the intermediate sulfoxide (B87167) by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess mCPBA and m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude racemic Bicalutamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Visualizations
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
Caption: General synthetic workflow for producing this compound via chiral separation.
Caption: Troubleshooting logic diagram for addressing low synthetic yields.
References
- 1. insights.inotiv.com [insights.inotiv.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. Enantiomer selective glucuronidation of the non-steroidal pure anti-androgen bicalutamide by human liver and kidney: role of the human UDP-glucuronosyltransferase (UGT)1A9 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of (R)-Bicalutamide in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (R)-Bicalutamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2][3] Its solubility in water is very low and has been reported to be less than 40 mg/L.[4] More specific values from various sources indicate the aqueous solubility to be approximately 5 mg/L at 37°C, and other reports mention values such as 3.7 µg/mL and 8.85 mg/L.[5] The pKa of Bicalutamide is approximately 11.49-12, meaning its solubility is largely independent of pH in the biologically relevant range.
Q2: Why am I observing poor dissolution of my this compound powder in aqueous buffers?
The poor dissolution is a direct consequence of the drug's low intrinsic aqueous solubility. The crystalline nature of the compound further contributes to the slow dissolution rate. To achieve a desired concentration for in vitro experiments, direct addition of the powder to aqueous media is often insufficient.
Q3: What are the common strategies to improve the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of this compound. These include:
-
Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent before dilution in an aqueous buffer.
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins to encapsulate the hydrophobic drug molecule.
-
Solid Dispersions: Dispersing Bicalutamide in a hydrophilic polymer matrix.
-
Nanoparticle Formulations: Encapsulating the drug within polymeric nanoparticles.
-
Particle Size Reduction: Increasing the surface area through micronization or nanonization.
-
Co-crystallization: Forming co-crystals with a benign excipient.
Troubleshooting Guides
Issue: Precipitate Formation After Adding this compound Stock Solution to Aqueous Media
Possible Cause: The concentration of the organic co-solvent in the final aqueous solution is too high, or the final drug concentration exceeds its solubility limit in the mixed solvent system.
Solutions:
-
Optimize Co-solvent Concentration: Minimize the volume of the organic stock solution added to the aqueous buffer. A common approach is to first dissolve Bicalutamide in dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice. A 1:5 ratio of DMF to PBS (pH 7.2) has been shown to yield a solubility of approximately 0.16 mg/mL.
-
Use a Different Co-solvent: Bicalutamide is also soluble in ethanol (B145695) and DMSO. Experiment with these solvents to find the one that allows for the highest dilution in your specific aqueous medium without precipitation.
-
Serial Dilution: Prepare a highly concentrated stock solution in an appropriate organic solvent and perform serial dilutions in the aqueous buffer to reach the desired final concentration.
Issue: Inconsistent Results in Cell-Based Assays
Possible Cause: Poor solubility and precipitation of this compound in the cell culture medium can lead to inconsistent drug exposure to the cells.
Solutions:
-
Formulate with Cyclodextrins: Complexation with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CyD) or sulfobutylether-β-cyclodextrin (SBE-β-CyD) can dramatically increase aqueous solubility and prevent precipitation in culture media. This leads to higher and more consistent antiproliferative activity in cell lines.
-
Prepare Nanoparticle Suspensions: Using Bicalutamide-loaded nanoparticles, such as those made from PLGA, can provide a sustained release of the drug in the culture medium, ensuring consistent exposure over time.
-
Filter the Final Solution: After diluting the stock solution into the cell culture medium, filter it through a 0.22 µm syringe filter to remove any undissolved drug particles or precipitates before adding it to the cells.
Data on Solubility Enhancement
The following tables summarize the quantitative data on the solubility enhancement of this compound using various techniques.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility |
| Water (37°C) | ~5 mg/L |
| Ethanol | ~1 mg/mL |
| DMSO | ~14 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL |
Table 2: Enhancement of this compound Solubility using Cyclodextrins
| Cyclodextrin | Fold Increase in Solubility | Method |
| β-cyclodextrin | 2-fold | Inclusion Complexation |
| Hydroxypropyl-β-cyclodextrin (HP-β-CyD) | 2.7-fold to 91% increase | Inclusion Complexation |
| Methylated-β-cyclodextrin (Me-β-CD) | 9.7-fold | Inclusion Complexation |
| Acetylated-β-cyclodextrin (Ac-β-CD) | 20-fold | Inclusion Complexation |
| HP-β-CyD & SBE-β-CyD | 6,500 to 10,000-fold | Inclusion Complexes |
Table 3: Dissolution Enhancement using Solid Dispersions
| Polymer/Carrier | Drug:Carrier Ratio | Dissolution Enhancement |
| PVP | 2:1 | 6.7-fold increase in solubility |
| HPMC & 2% SLS | 1:4 | Significant increase in dissolution rate |
| Gelucire 50/13 | 1:1 | >95% drug release within 10 minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in dimethylformamide (DMF) to create a concentrated stock solution (e.g., 20 mg/mL). Ensure the solution is clear. Purging the solvent with an inert gas is recommended.
-
-
Working Solution Preparation:
-
Warm the aqueous buffer (e.g., PBS, pH 7.2) to the experimental temperature.
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the desired final concentration.
-
For example, to prepare a 0.16 mg/mL solution, add 1 part of a 0.96 mg/mL DMF stock solution to 5 parts of PBS (pH 7.2).
-
Visually inspect the solution for any signs of precipitation.
-
It is not recommended to store the aqueous solution for more than one day.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Freeze-Drying Method)
This protocol is adapted from studies using HP-β-CyD and SBE-β-CyD.
-
Molar Ratio Calculation: Determine the required amounts of this compound and the chosen cyclodextrin for a 1:1 molar ratio.
-
Dissolution:
-
Dissolve the calculated amount of cyclodextrin (e.g., HP-β-CyD) in deionized water.
-
Add the this compound powder to the cyclodextrin solution.
-
-
Complexation:
-
Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for complex formation.
-
-
Freeze-Drying:
-
Freeze the resulting solution or suspension (e.g., at -80°C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.
-
-
Characterization (Optional): The resulting amorphous complex can be characterized by DSC, X-ray diffraction, and NMR spectroscopy to confirm complex formation. The powder should be readily soluble in water.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol is based on the single emulsion (O/W) solvent evaporation method.
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound and PLGA polymer in an organic solvent like acetone.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant, such as poloxamer 407.
-
-
Emulsification:
-
Add the organic phase drop-wise to the aqueous phase under high-speed stirring to form an oil-in-water (O/W) emulsion.
-
-
Solvent Evaporation:
-
Continue stirring the emulsion overnight at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Freeze-dry the washed nanoparticles to obtain a powder.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Strategies to overcome the poor aqueous solubility of this compound.
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
References
- 1. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Another Move towards Bicalutamide Dissolution and Permeability Improvement with Acetylated β-Cyclodextrin Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-Bicalutamide Dosage for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (R)-Bicalutamide for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-steroidal antiandrogen that acts as a selective and competitive antagonist of the androgen receptor (AR).[1][2][3] It binds to the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2][4] This blockage inhibits the translocation of the AR to the nucleus, thereby preventing the transcription of androgen-responsive genes that are crucial for the growth and survival of prostate cancer cells.
Q2: What is the active enantiomer of Bicalutamide for in vitro studies?
The antiandrogenic activity of Bicalutamide resides almost exclusively in the (R)-enantiomer. This compound has a significantly higher binding affinity for the androgen receptor compared to the (S)-enantiomer. Therefore, for in vitro assays targeting the androgen receptor, it is recommended to use this compound.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve this compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 4.304 mg of this compound (Molecular Weight: 430.37 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a general starting range for in vitro experiments is between 1 µM and 20 µM. For sensitive cell lines like LNCaP, IC50 values for growth inhibition have been reported to be in the low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro use of this compound.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| LNCaP | SRB Assay | 144 hours | ~10 | |
| LNCaP-Rbic | SRB Assay | 144 hours | >20 | |
| LNCaP-AR | SRB Assay | 144 hours | >20 | |
| VCaP | SRB Assay | 144 hours | ~15 | |
| LNCaP/AR(cs) | Whole-cell binding | Not specified | 0.16 | |
| HepG2 | Reporter Assay | Not specified | 0.2 |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL | |
| Ethanol | ~4 mg/mL | |
| Water | Insoluble |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Prostate cancer cells (e.g., LNCaP)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 144 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Androgen Receptor (AR) Western Blot
This protocol provides a general procedure for detecting AR protein levels.
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the desired concentrations of this compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-AR antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Androgen Receptor Signaling Pathway
References
Stability of (R)-Bicalutamide under various experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (R)-Bicalutamide under various experimental conditions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs) - Stability and Handling
Q1: How stable is this compound in solution under different pH conditions?
A1: this compound exhibits varying stability depending on the pH of the solution. It is relatively stable in acidic and neutral conditions but is susceptible to degradation under alkaline conditions. One study showed approximately 39.9% degradation when exposed to 2N sodium hydroxide (B78521) for 24 hours.[1] Under alkaline stress, bicalutamide (B1683754) degrades into an acid and an amine.[2][3]
Q2: What is the expected degradation of this compound under thermal and photolytic stress?
A2: this compound is generally stable under thermal and photolytic stress. Studies have shown no significant degradation when subjected to heat at 105°C for 10 days.[1] However, photodegradation can occur, with a reported quantum yield of 0.0020 mol Einstein⁻¹ for the degradation of bicalutamide by UV irradiation at 254 nm.[4]
Q3: Is this compound susceptible to oxidative degradation?
A3: Based on forced degradation studies, this compound is stable under oxidative stress. One study reported no degradation when exposed to a 30% hydrogen peroxide solution.
Troubleshooting Guide - Experimental Issues
Q1: I am observing peak fronting or tailing in my HPLC analysis of this compound. What are the possible causes and solutions?
A1: Peak asymmetry in HPLC can be caused by several factors. Here are some common causes and troubleshooting steps:
-
Column Overload: The sample concentration may be too high. Try diluting your sample and reinjecting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Ensure the mobile phase pH is appropriate for the column and the analyte. For C18 columns, a mobile phase of 0.01 M KH₂PO₄ (pH 3.0):acetonitrile (50:50 v/v) has been used successfully.
-
Column Degradation: The stationary phase of the column may be degraded. Try washing the column with a strong solvent or replace it if necessary.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase.
Q2: The retention time of my this compound peak is shifting between injections. What should I check?
A2: Retention time variability can compromise the reliability of your results. Consider the following:
-
Pump and Flow Rate Fluctuation: Ensure the HPLC pump is delivering a consistent flow rate. Check for any leaks in the system.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Column Temperature: Fluctuations in column temperature can affect retention time. Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Q3: I am seeing extraneous peaks in my chromatogram. How can I identify their source?
A3: Unexpected peaks can originate from various sources:
-
Sample Contamination: The sample itself may be contaminated. Review your sample preparation procedure.
-
Degradation Products: If the sample has been stored improperly or for an extended period, degradation products may appear. Refer to the stability data to understand potential degradants. Under alkaline conditions, for example, you might expect to see peaks corresponding to the acidic and amine hydrolysis products.
-
Mobile Phase or System Contamination: Contaminants in the mobile phase or from the HPLC system can also cause ghost peaks. Flush the system and use high-purity solvents.
Quantitative Stability Data
The following table summarizes the quantitative data on the stability of Bicalutamide under various forced degradation conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | This compound Degradation (%) | Degradation Products Identified | Reference |
| Alkaline Hydrolysis | 2N NaOH | 24 hours | Room Temperature | 39.9% | Not specified in this study | |
| 0.5 N NaOH | 1 hour | Room Temperature | Significant degradation | Imp-11 | ||
| Alkaline conditions | Not specified | Not specified | Degrades into an acid and an amine | Acid and Amine | ||
| Acid Hydrolysis | 5N HCl | Not specified | Not specified | No degradation observed | - | |
| 0.5 N HCl | 2 hours | 80°C | Not specified | - | ||
| Oxidative Stress | 30% H₂O₂ | Not specified | Not specified | No degradation observed | - | |
| Thermal Stress | 105°C | 10 days | 105°C | No degradation observed | - | |
| Photolytic Stress | UV irradiation (λ = 254 nm) | Not specified | Not specified | Quantum yield (φ) = 0.0020 mol Einstein⁻¹ | Not specified |
Experimental Protocols
Protocol 1: Stability Indicating RP-HPLC Method
This protocol is based on a validated method for the determination of process-related impurities and degradation products of bicalutamide.
-
Instrumentation: High-Performance Liquid Chromatograph with a PDA detector.
-
Column: Symmetry C18 (4.6 mm x 250 mm; 5 µm particle size).
-
Mobile Phase: A 50:50 (v/v) mixture of 0.01 M KH₂PO₄ (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
For forced degradation studies, subject the stock solution to the desired stress condition (e.g., add acid, base, or H₂O₂ and/or expose to heat or light).
-
Before injection, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of this compound to assess its stability.
-
Acid Degradation: Treat the drug substance with 0.5 N HCl at 80°C for 2 hours.
-
Base Degradation: Expose the drug substance to 0.5 N NaOH at room temperature for 1 hour.
-
Oxidative Degradation: Treat the drug substance with 30% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 10 days.
-
Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) in a photostability chamber.
After exposure to the stress conditions, analyze the samples using a validated stability-indicating HPLC method, such as the one described in Protocol 1.
Visualizations
Androgen Receptor Signaling Pathway and this compound Inhibition
Caption: this compound competitively inhibits androgen binding to the Androgen Receptor.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation and mineralization of anti-cancer drugs Capecitabine, Bicalutamide and Irinotecan by UV-irradiation and ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical techniques for (R)-Bicalutamide detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of (R)-Bicalutamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical determination of this compound using common techniques like HPLC and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Issues
Question: I am observing poor peak shape (fronting or tailing) for my this compound peak. What are the potential causes and solutions?
Answer: Poor peak shape is a common issue in HPLC analysis. The causes can be broadly categorized as chemical or physical.
-
Chemical Causes:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. An inappropriate pH can lead to peak tailing.
-
Solution: Adjust the pH of the mobile phase. For bicalutamide (B1683754), acidic pH values, such as 2.8-3.8, are often used with phosphate (B84403) buffers to ensure the analyte is in a single ionic form.[1][2]
-
-
Analyte Overload: Injecting too concentrated a sample can saturate the column, leading to peak fronting.
-
Interactions with Column Matrix: Secondary interactions between the analyte and the stationary phase (e.g., active silanol (B1196071) groups) can cause tailing.
-
Solution: Use a well-end-capped column or add a competing base to the mobile phase in small concentrations.
-
-
-
Physical Causes:
-
Column Contamination/Void: A blocked frit or a void at the head of the column can distort the peak shape.
-
Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
-
Caption: Troubleshooting workflow for poor HPLC peak shape.
Question: My retention time for this compound is shifting between injections. What should I check?
Answer: Retention time (RT) variability can compromise peak identification and quantification. Common causes include:
-
Mobile Phase Composition: Small changes in the mobile phase ratio (e.g., acetonitrile (B52724) to buffer) can cause significant RT shifts.[1]
-
Solution: Ensure the mobile phase is prepared accurately and is well-mixed. Use a high-quality solvent mixer or prepare the mobile phase offline by accurately measuring components.
-
-
Flow Rate Fluctuation: Inconsistent pump performance will lead to unstable RTs.
-
Solution: Check the pump for leaks, prime the pump to remove air bubbles, and check pump seals for wear. Ensure there is sufficient mobile phase in the reservoirs.
-
-
Column Temperature: Temperature variations affect solvent viscosity and chromatographic selectivity.
-
Solution: Use a column oven to maintain a constant temperature (e.g., 40°C) for reproducible results.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase will cause RT drift.
-
Solution: Ensure the column is equilibrated for a sufficient period (typically 10-20 column volumes) until a stable baseline is achieved.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Issues
Question: I am experiencing low signal intensity or high signal variability for this compound in my LC-MS/MS analysis. What is the likely cause?
Answer: This is often related to ion suppression or matrix effects, especially when analyzing complex biological samples like plasma or tissue homogenates.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the MS source, suppressing its signal.
-
Solution 1 (Sample Preparation): Improve the sample cleanup procedure. If using protein precipitation, consider a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences.
-
Solution 2 (Chromatography): Modify the chromatographic method to separate this compound from the interfering matrix components. Adjusting the mobile phase gradient or using a different stationary phase can achieve this. Poor retention on the column is a known cause of matrix effects.
-
Solution 3 (Internal Standard): Use a stable isotope-labeled internal standard (e.g., bicalutamide-d4). This type of internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction during data processing.
-
-
Instrumental Factors:
-
Source Contamination: The ESI source can become contaminated over time, leading to a drop in sensitivity.
-
Solution: Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.
-
-
Incorrect MS Parameters: Sub-optimal MS parameters (e.g., collision energy, declustering potential) will result in poor sensitivity.
-
Solution: Optimize the MS parameters by infusing a standard solution of this compound and adjusting settings to maximize the signal for the specific MRM transition (e.g., m/z 429.0 → 255.0).
-
-
Caption: Causes and solutions for low signal in LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is chiral separation necessary for bicalutamide analysis? A1: Bicalutamide is administered as a racemate, a 1:1 mixture of two enantiomers, this compound and (S)-Bicalutamide. The anti-androgenic activity resides almost entirely in the (R)-enantiomer, while the (S)-enantiomer is essentially inactive. Therefore, to accurately understand the pharmacokinetics and pharmacodynamics of the active therapeutic agent, it is crucial to use a chiral separation method that can distinguish and quantify the (R)-enantiomer independently from the inactive (S)-enantiomer.
Q2: What type of column is typically used for the chiral separation of (R)- and (S)-Bicalutamide? A2: Polysaccharide-based chiral stationary phases (CSPs) are highly effective and widely used. Columns such as Chiralpak® AD-RH (amylose derivative) or Lux® Amylose-2 are frequently reported for achieving successful enantiomeric separation of bicalutamide.
Q3: What is a suitable internal standard (IS) for the quantification of this compound? A3: For LC-MS/MS analysis, the ideal internal standard is a stable isotope-labeled version of the analyte, such as Bicalutamide-d4, as it has nearly identical chemical properties and chromatographic behavior. For HPLC-UV methods or when a deuterated standard is unavailable, other compounds with similar chemical structures and extraction properties can be used. Telmisartan and Topiramate have been successfully used as internal standards in some validated methods.
Q4: What is a common sample preparation technique for analyzing this compound in plasma? A4: Protein precipitation (PPT) is a simple and common technique used to extract bicalutamide from plasma samples. It involves adding a solvent like acetonitrile to the plasma, which denatures and precipitates the proteins. After centrifugation, the supernatant containing the drug is collected for analysis. For cleaner samples and to minimize matrix effects in LC-MS/MS, more rigorous techniques like liquid-liquid extraction (LLE) with a solvent such as tert-butyl methyl ether (TBME) may be employed.
Experimental Protocols
Protocol 1: Chiral LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a synthesized example based on published methods for the quantification of this compound.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution (e.g., Bicalutamide-d4).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 50:50 (v/v) acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: API 3200 or equivalent triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
This compound: m/z 429.0 → 255.0.
-
Internal Standard (Topiramate example): m/z 338.1 → 77.8.
-
Caption: General experimental workflow for this compound analysis.
Data Summary Tables
The following tables summarize quantitative data from various published analytical methods for bicalutamide.
Table 1: HPLC-UV Method Parameters for Bicalutamide Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | RP-C18 (100x4.6mm, 5µm) | XTERRA RP-C18 (100x4.6mm, 5µm) | RP-Purosnosphere C18 (250x4.6mm, 5µm) |
| Mobile Phase | Phosphate Buffer (pH 2.8) : ACN (60:40) | KH2PO4 Buffer (pH 2.8) : ACN (50:50) | Methanol : ACN (25:75), pH 3.8 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection λ | 270 nm | 270 nm | 277 nm |
| Retention Time | 6.116 min | 5.281 min | Not Specified |
| Linearity Range | 25-150 µg/mL | 5-25 µg/mL | 10-50 µg/mL |
| Correlation (r²) | 0.9998 | 0.999 | 0.9998 |
Table 2: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Chiral Method (Plasma) | Achiral Method (Plasma) | Chiral Method (Plasma & Tissue) |
| Column | CHIRALPAK AD-RH (150x4.6mm) | Not Specified (Achiral) | Lux Amylose-2 (150x4.6mm) |
| Mobile Phase | ACN : 0.1% Formic Acid (50:50) | 70% Acetonitrile | Gradient (ACN:Water:Ammonium Acetate) |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Run Time | 6 min | 4 min | Not Specified |
| Linearity Range | 20-3200 ng/mL | 10-2000 ng/mL | 0.5-500 ng/mL (Plasma) |
| LLOQ | 20 ng/mL | 10 ng/mL | 0.5 ng/mL (Plasma) / 5.5 ng/g (Tissue) |
| Extraction | Liquid-Liquid Extraction (TBME) | Dilution/Precipitation | Protein Precipitation |
| Internal Standard | Topiramate | Nilutamide | Bicalutamide-d4 |
References
Technical Support Center: (R)-Bicalutamide Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of (R)-Bicalutamide in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-steroidal anti-androgen that acts as a competitive antagonist of the androgen receptor (AR).[1][2] Its primary function is to bind to the AR and prevent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from activating the receptor, thereby inhibiting the transcription of androgen-responsive genes.[2][3] The anti-androgenic activity resides almost exclusively in the (R)-enantiomer.[4]
Q2: Beyond the androgen receptor, what are the known off-target binders of this compound?
This compound has been shown to interact with other cellular proteins. A notable off-target is the membrane-bound androgen receptor and zinc transporter, ZIP9, for which this compound is a potent antagonist with an IC50 of 66.3 nM. It has also been reported to have weak affinity for the progesterone (B1679170) receptor (PR), where it may act as an antagonist.
Q3: Can this compound exhibit agonist activity?
While primarily an antagonist, this compound can paradoxically act as a partial agonist under certain conditions. This "antagonist-to-agonist switch" is often observed in the context of AR overexpression or specific AR mutations, such as the W741L mutation, which can arise during prolonged treatment. In some breast cancer cell lines (MDA-MB-453), bicalutamide (B1683754) has been observed to act as a weak partial agonist of the AR.
Q4: What are some of the key signaling pathways affected by this compound's off-target activities?
This compound has been shown to influence several signaling pathways independently of its AR antagonism. These include:
-
mTOR Pathway: In some prostate cancer models, combining bicalutamide with mTOR inhibitors like ridaforolimus (B1684004) has shown synergistic antiproliferative effects.
-
p53 Pathway: High concentrations of bicalutamide have been observed to activate the p53 pathway in androgen-sensitive prostate cancer cells (LNCaP).
-
Notch Pathway: The Notch pathway component Hey1 has been proposed as a corepressor of the AR-bicalutamide complex.
Troubleshooting Guide
This guide addresses common issues encountered during in-vitro experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Cell Proliferation | 1. Antagonist-to-agonist switch: The cell line may have developed AR mutations (e.g., W741L) or overexpresses AR. 2. Off-target proliferative signaling: Bicalutamide may be activating other pro-survival pathways. | 1. Sequence the AR gene in your cell line to check for mutations. 2. Quantify AR expression levels. 3. Consider using a different anti-androgen or a combination therapy. 4. Investigate the activation status of known off-target pathways like mTOR. |
| Drug Resistance | 1. Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein and BCRP can pump bicalutamide out of the cell. 2. Alterations in cellular metabolism: Changes in cholesterol metabolism have been linked to bicalutamide resistance. | 1. Use inhibitors of ABC transporters to see if sensitivity is restored. 2. Analyze the expression of relevant metabolic enzymes. |
| Variable Experimental Results | 1. Inconsistent drug concentration: Bicalutamide has poor water solubility, which can lead to precipitation and inaccurate dosing. 2. Cell density effects: The sensitivity of some cell lines to bicalutamide can be dependent on their confluency. | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in media. Consider using formulations like cyclodextrin (B1172386) inclusion complexes to improve solubility. 2. Standardize cell seeding densities and confluency at the time of treatment. |
| Observed Cytotoxicity in AR-negative cells | 1. Off-target toxicity: Bicalutamide may be inducing cell death through mechanisms independent of the androgen receptor. | 1. Confirm the AR-negative status of your cell line. 2. Investigate the involvement of pathways known to be affected by bicalutamide in a non-AR-dependent manner, such as the p53 pathway. |
Quantitative Data on this compound Interactions
| Target | Interaction Type | Cell Line / System | Value | Reference |
| Androgen Receptor (AR) | Antagonist | LNCaP/AR(cs) | IC50 = 0.16 µM | |
| Androgen Receptor (AR) | Antagonist | - | IC50 = 159–243 nM | |
| ZIP9 (Membrane AR) | Antagonist | - | IC50 = 66.3 nM | |
| Wild-Type AR LBD | Binding Affinity (for 3H-mibolerone) | - | Ki = 2.4 ± 0.2 nM | |
| W741L Mutant AR LBD | Binding Affinity (for 3H-mibolerone) | - | Ki = 8.5 ± 0.9 nM | |
| Wild-Type AR LBD | Binding Affinity (for DHT) | - | Ki = 0.25 ± 0.02 nM | |
| W741L Mutant AR LBD | Binding Affinity (for DHT) | - | Ki = 9.8 ± 0.8 nM |
Experimental Protocols
Protocol 1: Identifying Off-Target Effects using Transcriptional Profiling
This protocol outlines a general workflow to identify potential off-target effects of this compound by analyzing changes in gene expression.
-
Cell Culture and Treatment:
-
Culture your cellular model of interest (e.g., LNCaP for AR-positive, PC-3 or DU-145 for AR-negative) to a predetermined confluency (e.g., 70-80%).
-
Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 80 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
-
-
RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a standard method (e.g., Trizol reagent or a commercial kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Microarray or RNA-Sequencing:
-
Perform whole-genome expression profiling using microarrays (e.g., Affymetrix Human Genome Focus Arrays) or RNA-sequencing.
-
-
Data Analysis:
-
Normalize the expression data and perform differential gene expression analysis between treated and control groups.
-
Use bioinformatics tools (e.g., GSEA, DAVID) to perform pathway enrichment analysis on the differentially expressed genes to identify significantly affected signaling pathways.
-
-
Validation:
-
Validate the expression changes of key genes identified in the analysis using quantitative real-time PCR (qRT-PCR).
-
Validate changes at the protein level using Western blotting.
-
Protocol 2: Competitive Binding Assay to Determine Off-Target Binding
This protocol can be adapted to assess the binding of this compound to a suspected off-target protein.
-
Preparation of Cell Lysates or Purified Protein:
-
Prepare cell lysates from a cell line overexpressing the putative off-target protein or use a purified recombinant version of the protein.
-
-
Radioligand Binding:
-
Incubate the protein preparation with a known radiolabeled ligand for the target protein.
-
-
Competitive Binding:
-
In parallel incubations, add increasing concentrations of unlabeled this compound.
-
-
Separation and Detection:
-
Separate the protein-bound from the free radioligand (e.g., using filtration).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the radiolabeled ligand.
-
Visualizations
Caption: Overview of this compound's on-target and potential off-target signaling pathways.
Caption: A generalized workflow for the identification and validation of off-target effects.
References
- 1. Bicalutamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 4. Enantiomer selective glucuronidation of the non-steroidal pure anti-androgen bicalutamide by human liver and kidney: role of the human UDP-glucuronosyltransferase (UGT)1A9 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent degradation of (R)-Bicalutamide in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (R)-Bicalutamide during long-term studies. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through three main pathways:
-
Hydrolysis: Degradation occurs primarily under alkaline conditions, leading to the cleavage of the amide bond. This results in the formation of an acidic and an amine impurity.[1]
-
Oxidation: Bicalutamide (B1683754) can degrade when exposed to oxidative stress.[1]
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation.[1]
-
Thermal Stress: Elevated temperatures can also contribute to the degradation of the compound.[1]
Q2: What are the known degradation products of Bicalutamide?
A2: Forced degradation studies have identified several degradation products. Under alkaline hydrolysis, bicalutamide degrades into an acid and an amine.[1] One specific alkaline degradant is referred to as Impurity-11 in some literature, though its detailed structure is not consistently provided in all public sources. Other process-related impurities and degradants can also be present and may need to be monitored during stability studies.
Q3: How can I prevent the degradation of this compound in my long-term studies?
A3: Several strategies can be employed to minimize degradation:
-
pH Control: Maintain a neutral or slightly acidic pH for solutions to prevent base-catalyzed hydrolysis.
-
Exclusion of Oxygen: For solutions, sparging with an inert gas (e.g., nitrogen or argon) and using sealed containers can minimize oxidative degradation. The inclusion of antioxidants in the formulation should be considered.
-
Light Protection: Store all samples, both solid and in solution, in amber-colored vials or wrapped in aluminum foil to protect them from light.
-
Temperature Control: Store samples at recommended temperatures (e.g., refrigerated or controlled room temperature) and avoid exposure to high temperatures.
-
Appropriate Formulation: For solid-state studies, consider formulating this compound in a solid dispersion with polymers like polyvinylpyrrolidone (B124986) (PVP) to enhance stability.
Troubleshooting Guides
Problem 1: I am observing a significant decrease in the concentration of this compound over time in my aqueous solution-based assay.
| Possible Cause | Troubleshooting Step |
| Alkaline Hydrolysis | Measure the pH of your solution. If it is neutral to alkaline, adjust the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system. |
| Oxidative Degradation | De-gas your solvents and sample solutions by sparging with nitrogen or argon before use. Prepare and store solutions under an inert atmosphere. Consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your formulation, after conducting compatibility studies. |
| Photodegradation | Ensure all sample containers are light-protected (amber vials or foil-wrapped). Minimize exposure of the samples to ambient and UV light during handling. |
Problem 2: My solid-state this compound samples show discoloration and the appearance of new peaks in HPLC analysis after storage.
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | Verify the storage temperature and ensure there have been no temperature excursions. Store samples at a lower, controlled temperature if possible. |
| Photodegradation | Confirm that the packaging provides adequate light protection. Use opaque or amber-colored containers with a secure seal. |
| Interaction with Excipients | Conduct compatibility studies with all excipients in the formulation to identify any potential interactions that may be accelerating degradation. |
| Physical Instability (Amorphous to Crystalline Transition) | If using an amorphous form, the appearance of new peaks could indicate recrystallization. Characterize the solid-state form using techniques like XRPD or DSC. Consider formulating as a stable solid dispersion with a polymer like PVP. |
Quantitative Data on this compound Degradation
The available literature provides limited specific quantitative kinetic data for the degradation of this compound under various conditions. The following table summarizes the available information.
| Degradation Pathway | Condition | Parameter | Value | Reference |
| Hydrolysis | 2N NaOH, 24 hours | % Degradation | 39.9% | |
| Various pH and temperatures | Rate Constants | Data not available in searched literature | ||
| Oxidation | 30% H₂O₂, 24 hours | % Degradation | No significant degradation reported in some studies | |
| Quantitative kinetic data | Rate Constants | Data not available in searched literature | ||
| Photolysis | UV (254 nm) and Xenon light | % Degradation | No significant degradation reported in some studies | |
| Quantum Yield | Data not available in searched literature for pharmaceutical preparations | |||
| Thermal | 105°C, 10 days | % Degradation | No significant degradation reported in some studies |
Note: The lack of significant degradation in some forced degradation studies may be specific to the experimental conditions used and does not preclude degradation under long-term storage.
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol is a representative method based on literature for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 0.01 M KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of about 20 µg/mL.
3. Sample Preparation:
-
For drug substance, dissolve an accurately weighed amount in the solvent to achieve a concentration similar to the standard solution.
-
For formulated products, extract a known amount of the product with a suitable solvent, sonicate to ensure complete dissolution of this compound, and dilute to the target concentration. Centrifuge or filter if necessary to remove insoluble excipients.
4. Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for theoretical plates, tailing factor, and reproducibility of peak areas).
-
Inject the sample solutions.
-
Identify and quantify this compound and any degradation products by comparing their retention times and peak areas to those of the standards.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation to identify potential degradation products and validate the stability-indicating nature of an analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 N HCl.
-
Heat the solution (e.g., at 80°C for 2 hours).
-
Cool, neutralize with 0.1 N NaOH, and dilute to the target concentration with the mobile phase.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified time (e.g., 30 minutes).
-
Neutralize with 0.1 N HCl and dilute to the target concentration with the mobile phase.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified time (e.g., 2 hours).
-
Dilute to the target concentration with the mobile phase.
4. Thermal Degradation:
-
Expose the solid this compound powder to dry heat (e.g., at 105°C for 24 hours).
-
Dissolve the heat-stressed powder in a suitable solvent and dilute to the target concentration.
5. Photodegradation:
-
Expose a solution of this compound (e.g., in the mobile phase) to a UV light source (e.g., 254 nm) and a visible light source for a defined period.
-
Analyze the solution directly.
Visualizations
Caption: Major degradation pathways for this compound.
References
Optimizing (R)-Bicalutamide treatment duration for maximal androgen receptor inhibition
Technical Support Center: (R)-Bicalutamide and Androgen Receptor Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing this compound treatment duration to achieve maximal androgen receptor (AR) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-steroidal antiandrogen that acts as a selective and competitive antagonist of the androgen receptor (AR).[1][2] Its primary mechanism involves directly binding to the ligand-binding domain (LBD) of the AR, competing with endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3][4] This binding prevents the receptor from undergoing the conformational changes necessary for activation.[2] While some AR antagonists prevent nuclear translocation, this compound-bound AR can still translocate to the nucleus and bind to androgen response elements (AREs) on DNA. However, it fails to recruit necessary coactivators, leading to the assembly of a transcriptionally inactive complex and thus inhibiting the expression of androgen-dependent genes. Additionally, some studies suggest that bicalutamide (B1683754) may accelerate the degradation of the AR protein.
Q2: How long should I treat my cells with this compound to observe maximal AR inhibition?
The optimal treatment duration depends on the specific experimental endpoint.
-
For signaling studies (e.g., inhibition of AR nuclear translocation or target gene expression): A shorter incubation of 16 to 48 hours is typically sufficient to observe significant inhibition of androgen-induced AR activity.
-
For cell proliferation or cytotoxicity assays: A longer treatment duration of 72 to 144 hours is often required to see a significant effect on cell viability, as these are downstream effects of AR inhibition.
-
For resistance studies: Continuous exposure for several weeks or months may be necessary to develop resistant cell lines.
It is always recommended to perform a time-course experiment for your specific cell line and assay to determine the optimal incubation time.
Q3: What concentration of this compound should I use?
The effective concentration of this compound varies depending on the cell line, the concentration of androgens in the culture medium, and the specific assay.
-
In vitro binding and functional assays: IC50 values for this compound are typically in the range of 30 nM to 200 nM for inhibiting AR binding and transcriptional activity.
-
Cell growth inhibition assays: Higher concentrations, often in the micromolar range (e.g., 1-20 µM), are generally required to inhibit the proliferation of androgen-dependent prostate cancer cells like LNCaP.
-
Charcoal-stripped serum: When using charcoal-stripped serum to reduce the levels of endogenous androgens, lower concentrations of this compound may be effective.
A dose-response experiment is crucial to determine the optimal concentration for your experimental setup.
Q4: I am observing partial agonist activity with this compound in my experiments. Why is this happening?
Partial agonism with this compound can occur under certain experimental conditions, particularly in cells that overexpress the androgen receptor or harbor specific AR mutations. For instance, the T877A mutation in the LNCaP cell line can alter the ligand-binding domain, allowing bicalutamide to paradoxically activate the receptor. Overexpression of AR can also lead to a situation where even the residual activity of the bicalutamide-bound receptor is sufficient to drive some gene expression.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in a functional assay.
| Possible Cause | Troubleshooting Step |
| High concentration of androgens in serum. | Use charcoal-stripped fetal bovine serum (FBS) to deplete endogenous androgens in your cell culture medium. |
| Cell line has low AR expression or is androgen-insensitive. | Confirm AR expression in your cell line using Western blot or qPCR. Use an AR-positive, androgen-sensitive cell line like LNCaP or VCaP as a positive control. |
| This compound degradation. | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Inaccurate seeding density. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Short incubation time. | Increase the incubation time with this compound, especially for proliferation assays. A time-course experiment is recommended. |
Problem 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Cell passage number is too high. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure even cell distribution in the wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation. |
| Pipetting errors. | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Contamination (mycoplasma). | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / System | Value | Reference(s) |
| IC50 (AR Competition) | LNCaP/AR(cs) cells | 160 nM | |
| IC50 (AR Competition) | MDA-MB-453 cells | 31 nM | |
| Ki ([3H]-DHT binding) | LNCaP cells (T877A mutant AR) | 35 nM | |
| IC50 (Luciferase Reporter) | HepG2 cells (VP16-AR) | 0.2 µM | |
| IC50 (Luciferase Reporter) | LNCaP/AR-luc cells | 0.35 µM | |
| IC50 (Cell Survival) | Naïve LNCaP cells | ~7 µM | |
| IC50 (Antiproliferative) | LNCaP cells | 45.20 µM | |
| IC50 (Antiproliferative) | VCaP cells | 51.61 µM |
Experimental Protocols
Protocol 1: Androgen Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
AR-positive cell lysate or purified AR protein.
-
Radiolabeled androgen (e.g., [3H]-DHT).
-
This compound and other test compounds.
-
Assay Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and control compounds.
-
In a multi-well plate, add a fixed concentration of [3H]-DHT to each well.
-
Add the serially diluted compounds to the wells. Include wells for total binding (only [3H]-DHT and AR source) and non-specific binding (with a large excess of unlabeled DHT).
-
Add the cell lysate or purified AR protein to each well.
-
Incubate the plate, typically overnight at 4°C, to reach binding equilibrium.
-
Separate the bound from unbound radioligand. This can be done using methods like hydroxylapatite slurry or filter plates.
-
Add scintillation cocktail to the wells containing the bound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Protocol 2: ARE-Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit androgen-induced transcriptional activity of the AR.
Materials:
-
AR-positive cell line (e.g., LNCaP, 22Rv1) or AR-negative cells for co-transfection (e.g., HEK293T).
-
AR expression vector (if using AR-negative cells).
-
Androgen Response Element (ARE)-driven firefly luciferase reporter plasmid.
-
Control plasmid expressing Renilla luciferase (for normalization).
-
Transfection reagent.
-
Cell culture medium with charcoal-stripped FBS.
-
DHT or a synthetic androgen like R1881.
-
This compound.
-
Dual-luciferase reporter assay system.
Procedure:
-
Seed cells in a 96-well plate.
-
Transfect the cells with the ARE-luciferase reporter plasmid and the Renilla control plasmid (and AR expression vector if needed) using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing charcoal-stripped FBS.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a constant concentration of DHT or R1881 (typically at its EC80 concentration). Include controls for unstimulated cells (vehicle only) and stimulated cells without antagonist.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the percentage inhibition of androgen-induced luciferase activity against the log concentration of this compound to determine the IC50 value.
Visualizations
References
Technical Support Center: Mitigating Potential Cytotoxicity of (R)-Bicalutamide at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during experiments with (R)-Bicalutamide at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity at high concentrations?
This compound, the active enantiomer of Bicalutamide (B1683754), primarily induces cytotoxicity at high concentrations through the induction of apoptosis.[1] This programmed cell death can be initiated through different pathways depending on the cell type:
-
Caspase-Dependent Apoptosis: In androgen-dependent prostate cancer cells, this compound has been shown to induce apoptosis through a caspase-dependent mechanism.[1]
-
Calpain-Dependent Apoptosis: In some androgen-independent prostate cancer cells, the apoptotic mechanism is partially dependent on calpains.[1]
-
Autophagy-Associated Apoptosis: In bladder cancer cells, this compound can induce autophagy and apoptosis by upregulating the expression of ULK2.[2]
-
Androgen Receptor (AR) Downregulation: In certain cancer cell lines, the cytotoxic effects are associated with the downregulation of the Androgen Receptor.[3]
High concentrations of Bicalutamide have also been observed to exert cytotoxic effects on androgen receptor-negative cell lines, suggesting off-target effects.
Q2: We are observing significant cytotoxicity in our control (non-cancerous) cell line. What are the potential strategies to mitigate this?
Observing cytotoxicity in non-cancerous cell lines is a common challenge. Here are some strategies to consider:
-
Novel Drug Delivery Systems: Encapsulating this compound into nanoparticles or inclusion complexes can provide a sustained release profile. This approach can reduce the exposure of normal cells to high concentrations of the drug while potentially enhancing its therapeutic effect on cancer cells.
-
Combination Therapy: Combining this compound with other compounds, such as the flavonoid quercetin, may allow for a dose reduction of Bicalutamide, thereby minimizing its cytotoxic effects on normal cells while maintaining or even enhancing its anti-cancer activity.
-
Dose-Response Optimization: Carefully titrate the concentration of this compound to find a therapeutic window that maximizes the effect on cancer cells while minimizing toxicity to control cells.
-
Co-treatment with Antioxidants: Although not specifically documented for Bicalutamide, if oxidative stress is a suspected mechanism of off-target toxicity, co-treatment with antioxidants like N-acetylcysteine could be explored.
Q3: Our Bicalutamide-resistant cell line is showing an unexpected increase in proliferation at high concentrations. What could be the cause?
This phenomenon, known as paradoxical agonism, can occur in some Bicalutamide-resistant prostate cancer cells. Mutations in the androgen receptor can alter its conformation, leading to a situation where antagonists like Bicalutamide are recognized as agonists, thereby promoting cell growth.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding, bubbles in wells, or edge effects in multi-well plates.
-
Solution:
-
Ensure a homogenous cell suspension before and during seeding.
-
Be careful during pipetting to avoid introducing bubbles.
-
To mitigate edge effects, consider not using the outer wells for critical experiments or ensure proper humidification of the incubator.
-
Problem 2: Low or no cytotoxic effect observed in a cancer cell line expected to be sensitive.
-
Possible Cause: Compound degradation, low bioavailability in the culture medium, or development of resistance.
-
Solution:
-
Confirm the integrity and purity of your this compound stock.
-
This compound has low water solubility, which can affect its availability in cell culture medium. Consider using drug delivery systems like cyclodextrins to improve solubility.
-
If resistance is suspected, this can be due to modifications in the androgen receptor or increased drug efflux by pumps like P-glycoprotein.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | This compound IC50 (µM) | Exposure Time (hours) | Reference |
| LNCaP | Positive (mutated) | > 20 | 144 | |
| LNCaP-Rbic | Resistant | Not reached | 144 | |
| LNCaP-AR | Overexpressing | Not reached | 144 | |
| VCaP | Positive (wild-type) | > 20 | 144 |
Table 2: Effect of Drug Delivery Systems on this compound Efficacy
| Formulation | Cell Line | Effect | Reference |
| Bicalutamide-loaded PLGA nanoparticles | Prostate Cancer Cells | Improved therapeutic efficacy and reduced toxicity | |
| Bicalutamide/HP-β-CyD Inclusion Complex | DU-145, PC-3 | Enhanced anticancer activity compared to free drug | |
| Bicalutamide/SBE-β-CyD Inclusion Complex | DU-145, PC-3 | Enhanced anticancer activity compared to free drug |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include untreated and vehicle-treated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for mitigating this compound cytotoxicity.
References
- 1. Differential mechanisms of bicalutamide-induced apoptosis in prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor antagonist bicalutamide induces autophagy and apoptosis via ULK2 upregulation in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonistic interaction between bicalutamide (Casodex) and radiation in androgen-positive prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (R)-Bicalutamide and (S)-Bicalutamide Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of the two enantiomers of Bicalutamide (B1683754), (R)-Bicalutamide and (S)-Bicalutamide. Bicalutamide is a non-steroidal antiandrogen medication primarily used in the treatment of prostate cancer.[1] It is administered as a racemate, a 50:50 mixture of its (R)- and (S)-enantiomers.[2] However, extensive research has demonstrated that the therapeutic effects of Bicalutamide are almost exclusively attributable to the (R)-enantiomer.[3][4] This analysis is supported by experimental data on androgen receptor binding, cellular activity, and pharmacokinetic profiles.
Executive Summary
The antiandrogenic activity of Bicalutamide resides predominantly in the (R)-enantiomer. This is due to its significantly higher binding affinity for the androgen receptor (AR) and its substantially greater plasma concentrations at steady state compared to the (S)-enantiomer. Consequently, this compound is considered the active moiety, while (S)-Bicalutamide contributes little to the drug's therapeutic effect.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the activity of this compound and (S)-Bicalutamide based on available experimental data.
Table 1: Androgen Receptor (AR) Binding Affinity
| Enantiomer | Relative Binding Affinity (vs. (S)-Bicalutamide) | IC50 (nM) (Racemic Bicalutamide) |
| This compound | ~30-fold higher[5] | 159–243 |
| (S)-Bicalutamide | Baseline | Not typically reported due to low activity |
Note: IC50 values are for the racemic mixture, with the activity primarily driven by the (R)-enantiomer.
Table 2: In Vitro Cellular Activity
| Enantiomer | Cell Line | Assay | IC50 (µM) |
| This compound | LNCaP | Cell Survival | ~7 |
| Racemic Bicalutamide | 22Rv1, DU-145, LNCaP, VCaP | Antiproliferative Activity | 45.20 - 51.61 |
| (S)-Bicalutamide | LNCaP | Cell Survival | Significantly higher than (R)-enantiomer (data not available) |
Table 3: Pharmacokinetic Properties in Humans
| Parameter | This compound | (S)-Bicalutamide |
| Elimination Half-life (t½) | ~1 week | ~1.2 days |
| Steady-State Plasma Concentration (Css) | ~100-fold higher than (S)-enantiomer | Baseline |
| Time to Peak Plasma Concentration (tmax) | ~19 hours | ~3 hours |
| Metabolism | Primarily hydroxylation by CYP3A4 | Primarily glucuronidation |
Mechanism of Action: Androgen Receptor Signaling Pathway
Bicalutamide exerts its antiandrogenic effect by acting as a competitive antagonist at the androgen receptor. In normal physiological processes, androgens such as testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Once in the nucleus, the AR-androgen complex binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of androgen-responsive genes that promote prostate cancer cell growth and survival.
This compound competitively binds to the same ligand-binding domain on the AR as endogenous androgens. However, this binding does not induce the necessary conformational change for receptor activation. Consequently, the AR remains in an inactive state, preventing its dimerization, nuclear translocation, and subsequent gene transcription. This effectively blocks the downstream signaling cascade that drives prostate tumor progression.
Figure 1: Androgen Receptor Signaling Pathway and Bicalutamide's Mechanism of Action.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
A standard method to determine the binding affinity of compounds to the androgen receptor is the competitive binding assay using a radiolabeled ligand.
Objective: To determine the relative binding affinity of this compound and (S)-Bicalutamide for the androgen receptor.
Materials:
-
Rat prostate cytosol (as a source of androgen receptors)
-
[³H]-Mibolerone or [³H]-R1881 (radiolabeled synthetic androgens)
-
This compound and (S)-Bicalutamide test compounds
-
Scintillation fluid
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Hydroxyapatite (HAP) slurry for separating bound from free ligand
-
Scintillation counter
Procedure:
-
Preparation of Cytosol: Ventral prostates from castrated male rats are homogenized in ice-cold assay buffer. The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.
-
Competitive Binding: A constant concentration of the radiolabeled androgen is incubated with the prostate cytosol in the presence of increasing concentrations of the unlabeled test compounds (this compound or (S)-Bicalutamide).
-
Incubation: The mixture is incubated overnight at 4°C to reach equilibrium.
-
Separation of Bound and Free Ligand: The HAP slurry is added to the incubation mixture to adsorb the receptor-ligand complexes. The slurry is then washed to remove the unbound radioligand.
-
Quantification: Scintillation fluid is added to the washed HAP pellet, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard competitor.
Figure 2: Workflow for Androgen Receptor Competitive Binding Assay.
In Vivo Tumor Xenograft Model
To assess the in vivo efficacy of the bicalutamide enantiomers, a prostate cancer xenograft model in immunocompromised mice is commonly employed.
Objective: To evaluate the anti-tumor activity of this compound and (S)-Bicalutamide in a living organism.
Materials:
-
Human prostate cancer cell line (e.g., LNCaP, VCaP)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound and (S)-Bicalutamide formulations for oral administration
-
Vehicle control (e.g., corn oil)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: A suspension of human prostate cancer cells is subcutaneously injected into the flank of the immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Once tumors are established, the mice are randomized into treatment groups: Vehicle control, this compound, and (S)-Bicalutamide. The compounds are administered orally, typically daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition is calculated to determine the efficacy of each enantiomer.
Figure 3: Workflow for In Vivo Prostate Cancer Xenograft Model.
Conclusion
The presented data unequivocally demonstrates the superior antiandrogenic activity of this compound over its (S)-enantiomer. The combination of higher androgen receptor binding affinity, more potent cellular activity, and a more favorable pharmacokinetic profile establishes this compound as the pharmacologically active component of racemic Bicalutamide. These findings are critical for researchers and professionals in the field of drug development, underscoring the importance of stereochemistry in drug design and evaluation. Future research and development of novel antiandrogens should consider the stereoselective properties that contribute to enhanced efficacy and tolerability.
References
- 1. Bicalutamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and pharmacokinetics of bicalutamide: defining an active dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of (R)-Bicalutamide Versus Other Nonsteroidal Antiandrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (R)-Bicalutamide against other nonsteroidal antiandrogens (NSAAs), supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the nuances of these compounds in the context of androgen receptor (AR) antagonism.
Introduction to Nonsteroidal Antiandrogens
Nonsteroidal antiandrogens are a class of drugs that competitively inhibit the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor.[1][2][3] This blockade of AR signaling is a cornerstone in the treatment of prostate cancer and other androgen-dependent conditions.[3] NSAAs are broadly categorized into first-generation (e.g., Flutamide, Nilutamide, and Bicalutamide) and second-generation (e.g., Enzalutamide (B1683756), Apalutamide (B1683753), and Darolutamide) compounds. The second-generation agents were developed to have higher binding affinity and to overcome resistance mechanisms that can emerge with first-generation therapies.[4]
Bicalutamide (B1683754) is administered as a racemic mixture, but its antiandrogenic activity resides almost exclusively in the (R)-enantiomer. This compound has an approximately 30-fold higher binding affinity for the androgen receptor than the (S)-enantiomer. Furthermore, at steady-state, the plasma concentrations of this compound are about 100-fold higher than those of the (S)-enantiomer. This guide will focus on the efficacy of the active (R)-enantiomer in comparison to other key NSAAs.
In Vitro Efficacy
The in vitro efficacy of NSAAs is primarily determined by their binding affinity to the androgen receptor and their ability to inhibit androgen-induced cellular responses.
Androgen Receptor Binding Affinity
The binding affinity of NSAAs to the androgen receptor is a key determinant of their potency. This is often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium inhibition constant (Ki). A lower value indicates a higher binding affinity.
| Compound | Androgen Receptor Binding Affinity (IC50/Ki) | Cell Line/System | Reference |
| This compound | ~160 nM (IC50) | LNCaP cells | |
| (S)-Bicalutamide | ~4.8 µM (IC50) (approx. 30-fold lower than R-isomer) | ||
| Enzalutamide | 21.4 nM (IC50) | LNCaP cells | |
| Apalutamide | Binds with 7- to 10-fold greater affinity than bicalutamide | Whole-cell binding assay | |
| Darolutamide (B1677182) | Stronger suppression of androgen-induced cell growth than bicalutamide | VCaP cells |
Inhibition of Androgen-Induced Gene Expression
The functional consequence of AR binding is the inhibition of androgen-dependent gene transcription. This is commonly measured using reporter gene assays, where the expression of a reporter gene (e.g., luciferase) is driven by an androgen-responsive promoter.
| Compound | Inhibition of AR-mediated Transcription (IC50) | Cell Line | Reference |
| This compound | 0.1 - 1 µM | Prostate cancer cell lines | |
| Enzalutamide | 26 nM | LNCaP cells | |
| Apalutamide | 200 nM | LNCaP cells | |
| Darolutamide | 26 nM | LNCaP cells |
In Vivo Efficacy
The in vivo efficacy of NSAAs is typically evaluated in preclinical animal models, most commonly in xenograft models where human prostate cancer cells are implanted into immunodeficient mice. Key endpoints include tumor growth inhibition and reduction in prostate-specific antigen (PSA) levels.
A head-to-head clinical trial, the STRIVE study, directly compared the efficacy of enzalutamide and bicalutamide in men with castration-resistant prostate cancer (CRPC).
| Parameter | Enzalutamide | Bicalutamide | Hazard Ratio (HR) | Reference |
| Median Progression-Free Survival (PFS) | 19.4 months | 5.7 months | 0.24 | |
| ≥ 50% PSA Response Rate | 81% | 31% | - |
Preclinical studies have also demonstrated the superior in vivo efficacy of second-generation NSAAs compared to bicalutamide. For instance, apalutamide has been shown to have a stronger antiproliferative effect than bicalutamide in the 22Rv1 hormone-responsive cell line. Similarly, darolutamide has demonstrated potent antitumor activity in VCaP tumor-bearing mice.
Pharmacokinetic Properties
The pharmacokinetic profiles of NSAAs, particularly their half-life and steady-state concentrations, play a crucial role in their clinical efficacy and dosing regimens.
| Compound | Elimination Half-life | Steady-State Plasma Concentration (Css) | Reference |
| This compound | ~7-10 days | ~9 µg/mL (at 50 mg/day) | |
| (S)-Bicalutamide | Rapidly cleared | ~100-fold lower than (R)-isomer | |
| Enzalutamide | 5.8 days | ~11.4 µg/mL | |
| Apalutamide | ~3 days | Not specified | |
| Darolutamide | ~20 hours | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the androgen receptor compared to a radiolabeled androgen.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds (e.g., this compound, Enzalutamide)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add a fixed concentration of [3H]-R1881 and varying concentrations of the test compound to the rat prostate cytosol preparation.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as hydroxylapatite (HAP) slurry or filtration.
-
Quantify the amount of bound [3H]-R1881 using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881.
Androgen Receptor Luciferase Reporter Gene Assay
Objective: To measure the ability of a test compound to inhibit androgen-induced transcriptional activity of the androgen receptor.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP)
-
Luciferase reporter plasmid containing an androgen-responsive element (ARE)
-
Transfection reagent
-
Test compounds
-
Luciferase assay substrate and luminometer
Procedure:
-
Seed the prostate cancer cells in a multi-well plate.
-
Transfect the cells with the ARE-luciferase reporter plasmid.
-
After transfection, treat the cells with a known androgen (e.g., DHT or R1881) in the presence of varying concentrations of the test compound.
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability.
-
Calculate the IC50 value for the inhibition of androgen-induced luciferase expression.
Conclusion
The available experimental data consistently demonstrate that second-generation nonsteroidal antiandrogens, including Enzalutamide, Apalutamide, and Darolutamide, exhibit significantly higher efficacy in vitro and in vivo compared to the first-generation agent, this compound. This enhanced efficacy is primarily attributed to their higher binding affinity for the androgen receptor and their ability to more effectively inhibit AR nuclear translocation and subsequent gene transcription. While this compound remains a clinically relevant compound, the development of second-generation NSAAs represents a significant advancement in the therapeutic landscape for androgen-dependent diseases. The choice of a specific NSAA for research or clinical development will depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties.
References
- 1. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 2. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Bicalutamide in Xenograft Models: A Comparative Guide to Anti-Tumor Efficacy
For researchers and professionals in drug development, understanding the preclinical anti-tumor effects of anti-androgen therapies is crucial. This guide provides a comparative analysis of (R)-Bicalutamide, the active enantiomer of Bicalutamide (B1683754), against newer generation anti-androgens, enzalutamide (B1683756) and apalutamide (B1683753), in prostate cancer xenograft models. The data presented is compiled from various preclinical studies to offer a comprehensive overview of their relative efficacy.
This compound is a non-steroidal anti-androgen that competitively inhibits the binding of androgens to the androgen receptor (AR), a key driver in prostate cancer progression. While it has been a standard of care, newer agents like enzalutamide and apalutamide have demonstrated superior potency in preclinical and clinical settings.
Comparative Efficacy in Xenograft Models
The following tables summarize the anti-tumor activity of this compound and its comparators in commonly used prostate cancer xenograft models, LNCaP and VCaP. These cell lines represent different stages and characteristics of prostate cancer, with VCaP cells known for expressing wild-type AR and being sensitive to androgens, while LNCaP cells have a mutated AR.
LNCaP Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Study Reference |
| Vehicle (Control) | - | 0 | [1] |
| This compound | 2 mg/kg/day | Not explicitly stated, but caused a significant fall in oxygenation, indicative of an anti-tumor effect | [1] |
| This compound | 6 mg/kg/day | Not explicitly stated, but caused a more profound fall in oxygenation compared to 2 mg/kg | [1] |
Note: While the study by Byrne et al. (2016) did not provide a direct tumor growth inhibition percentage for this compound in LNCaP xenografts, it demonstrated a clear physiological anti-tumor effect through reduced tumor oxygenation.[1]
VCaP Xenograft Model
A study by Dal Zoppo et al. (2014) demonstrated the high therapeutic efficacy of this compound in VCaP xenografts.[2]
| Treatment Group | Dosage | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) vs. Control |
| Vehicle (Control) | - | ~1250 | 0 |
| This compound | 10 mg/kg/day | ~250 | ~80 |
Data is estimated from graphical representations in the cited study.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for establishing and utilizing LNCaP and VCaP xenograft models for evaluating anti-androgen therapies.
LNCaP Xenograft Protocol
This protocol is based on methodologies described in studies evaluating anti-androgen effects in LNCaP xenografts.
-
Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Male severe combined immunodeficient (SCID) mice, typically 6-8 weeks old, are used.
-
Tumor Inoculation: 1 x 10^6 LNCaP cells in a 1:1 mixture of media and Matrigel are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (e.g., by gavage) at the specified doses daily for the duration of the study (e.g., 28 days). The vehicle control group receives the same volume of the vehicle solution.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
VCaP Xenograft Protocol
This protocol is adapted from the study by Dal Zoppo et al. (2014).
-
Cell Culture: VCaP cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 10 nM dihydrotestosterone (B1667394) (DHT).
-
Animal Model: Male CD1 nude (nu/nu) mice, typically 6-8 weeks old, are utilized.
-
Tumor Inoculation: 1 x 10^6 VCaP cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor development is monitored, and treatment is initiated when the tumor mass is evident (e.g., 50-150 mm³), which may be around 35 days post-injection.
-
Treatment Groups: Mice are randomized into control and treatment groups.
-
Drug Administration: this compound is administered orally by daily gavage at a dose of 10 mg/kg for 4 consecutive weeks. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes are measured throughout the study to assess the anti-tumor effect of the treatment.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Androgen Receptor Signaling Pathway and this compound Inhibition
References
Head-to-Head Comparison: (R)-Bicalutamide vs. Enzalutamide in Prostate Cancer Research
A comprehensive analysis of two pivotal androgen receptor inhibitors for researchers, scientists, and drug development professionals.
This guide provides an objective, data-driven comparison of (R)-Bicalutamide and Enzalutamide, two key nonsteroidal antiandrogens in the field of prostate cancer research and treatment. We delve into their mechanisms of action, comparative efficacy, pharmacokinetic profiles, and safety, supported by experimental data from preclinical and clinical studies. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of these compounds.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Enzalutamide function by antagonizing the androgen receptor (AR), a critical driver of prostate cancer cell growth and survival. However, their modes of inhibition differ significantly in terms of affinity and the specific steps of the AR signaling pathway they disrupt.
This compound, the active enantiomer of Bicalutamide, is a first-generation nonsteroidal antiandrogen that acts as a competitive antagonist at the androgen receptor's ligand-binding domain.[1][2][3] It competes with endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) for binding to the AR, thereby preventing receptor activation.[3]
Enzalutamide, a second-generation AR inhibitor, exhibits a more multifaceted mechanism of action.[4] It binds to the AR with a significantly higher affinity than this compound. Beyond competitive binding, Enzalutamide also hinders the nuclear translocation of the AR, impairs the binding of the AR to DNA, and disrupts the recruitment of coactivator proteins necessary for gene transcription. This multi-pronged attack on the AR signaling pathway contributes to its enhanced potency.
Comparative Efficacy
Experimental data from both preclinical and clinical studies consistently demonstrate the superior efficacy of Enzalutamide over this compound in inhibiting prostate cancer cell growth and progression.
In Vitro Studies
In vitro assays are fundamental in determining the direct cellular effects of pharmacological agents. Key metrics include the half-maximal inhibitory concentration (IC50) in androgen receptor binding and cell viability assays.
| Parameter | This compound | Enzalutamide | Prostate Cancer Cell Line | Reference |
| AR Binding Affinity (IC50) | ~160 nM | ~21.4 nM | LNCaP | |
| Cell Viability (IC50) | Higher IC50 (less potent) | Lower IC50 (more potent) | LNCaP, LAPC4 |
Note: Specific IC50 values for cell viability can vary depending on the cell line and experimental conditions.
In Vivo Studies
Head-to-head clinical trials provide the most robust evidence for the comparative efficacy of therapeutic agents in a clinical setting. The STRIVE and TERRAIN trials are pivotal studies that directly compared Enzalutamide with Bicalutamide in patients with castration-resistant prostate cancer (CRPC).
| Parameter | This compound (50 mg/day) | Enzalutamide (160 mg/day) | Study | Reference |
| Median Progression-Free Survival (PFS) | 5.7 months | 19.4 months | STRIVE | |
| Median Progression-Free Survival (PFS) | 5.8 months | 15.7 months | TERRAIN | |
| ≥50% PSA Response Rate | 31% | 81% | STRIVE | |
| Hazard Ratio for Progression or Death | - | 0.24 (vs. Bicalutamide) | STRIVE | |
| Hazard Ratio for Progression-Free Survival | - | 0.44 (vs. Bicalutamide) | TERRAIN |
These clinical findings unequivocally show that Enzalutamide significantly prolongs progression-free survival and elicits a greater prostate-specific antigen (PSA) response compared to Bicalutamide in patients with CRPC.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial determinants of its clinical utility and dosing regimen.
| Parameter | This compound | Enzalutamide | Reference |
| Bioavailability | Well-absorbed, absolute bioavailability unknown | Well-absorbed | |
| Protein Binding | 99.6% (mainly to albumin) | ~97-98% (mainly to albumin) | |
| Metabolism | Extensively in the liver (hydroxylation by CYP3A4 and glucuronidation) | Primarily hepatic (CYP2C8 and CYP3A4) | |
| Elimination Half-life | Approximately 7-10 days with continuous administration | Approximately 5.8 days | |
| Time to Steady State | ~4 weeks | ~28 days |
Both drugs have long half-lives, allowing for once-daily dosing. The metabolism of both is primarily hepatic, with involvement of the cytochrome P450 enzyme system.
Safety and Tolerability
The safety profiles of this compound and Enzalutamide have been well-characterized in numerous clinical trials. While both are generally well-tolerated, there are notable differences in their adverse event profiles.
| Adverse Event | This compound | Enzalutamide | Reference |
| Fatigue | Common | More frequent than Bicalutamide | |
| Hot Flashes | Common | Common | |
| Gynecomastia/Breast Pain | Common | Less frequent than Bicalutamide | |
| Diarrhea | Less common | More frequent than Bicalutamide | |
| Seizures | Not typically associated | Rare but reported risk | |
| Hypertension | Less common | More frequent than Bicalutamide | |
| Falls | Less common | Increased incidence, especially in older patients | |
| Cognitive Impairment | Less common | Can occur | |
| Hepatotoxicity | Low risk of elevated liver enzymes | No known risk of elevated liver enzymes or hepatotoxicity |
Enzalutamide is associated with a higher incidence of fatigue, falls (particularly in the elderly), and hypertension compared to Bicalutamide. Conversely, this compound is more commonly associated with gynecomastia and breast pain. A rare but serious risk of seizures has been reported with Enzalutamide, a side effect not typically associated with Bicalutamide.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro and in vivo assays are provided below.
Competitive Androgen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
References
- 1. What's better: Enzalutamide vs Bicalutamide? – meds.is [meds.is]
- 2. youtube.com [youtube.com]
- 3. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (R)-Bicalutamide's Mechanism of Action in Prostate Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of (R)-Bicalutamide, the active enantiomer of the nonsteroidal antiandrogen Bicalutamide, across various prostate cancer cell lines. We delve into its efficacy in androgen-dependent and androgen-independent models, presenting supporting experimental data and detailed protocols to facilitate reproducible research. This document aims to be an objective resource for understanding the nuances of this compound's activity and its performance relative to other antiandrogen therapies.
Core Mechanism of Action: Androgen Receptor Antagonism
This compound primarily functions as a competitive antagonist of the androgen receptor (AR). In androgen-sensitive prostate cancer cells, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR, leading to its activation, nuclear translocation, and the subsequent transcription of genes that promote cell growth and proliferation. This compound competitively binds to the ligand-binding domain of the AR, preventing its activation by androgens. This inhibitory action blocks the downstream signaling cascade, ultimately leading to a reduction in tumor cell proliferation and the induction of apoptosis.
Caption: Figure 1: this compound Mechanism of Action
Comparative Efficacy in Prostate Cancer Cell Lines
The effectiveness of this compound varies significantly between different prostate cancer cell lines, largely dependent on their androgen receptor status and the presence of mutations.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound and its comparators in various prostate cancer cell lines.
| Cell Line | AR Status | This compound IC50 (µM) | Enzalutamide IC50 (µM) | Notes |
| LNCaP | Androgen-Sensitive (T877A mutation) | 16.34 - 51.61[1][2] | 1.31 - 53.04[1][2] | Generally sensitive to this compound. |
| 22Rv1 | Castration-Resistant (AR-V7 variant) | 23.51 - 46.0[1] | 11.47 - 32.0 | Expresses both full-length AR and splice variants, conferring some resistance. |
| VCaP | Androgen-Sensitive (AR amplification) | 27.30 - 45.20 | 16.88 | Overexpresses wild-type AR. |
| DU-145 | Androgen-Independent (AR negative) | > 100 | > 100 | Highly resistant due to lack of AR expression. |
| PC-3 | Androgen-Independent (AR negative) | > 100 | > 100 | Highly resistant due to lack of AR expression. |
| LNCaP-Rbic | Bicalutamide-Resistant | > 20 | Not reported | Developed through continuous exposure to this compound. |
Differential Apoptotic Pathways
This compound induces apoptosis through distinct pathways in different cell types. In androgen-dependent cells, the mechanism is primarily caspase-dependent. However, in androgen-independent cells, a more complex interplay of caspase-dependent and -independent pathways is observed.
References
A Comparative Analysis of (R)-Bicalutamide and Next-Generation Androgen Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of (R)-Bicalutamide against second-generation androgen receptor (AR) antagonists, namely Enzalutamide, Apalutamide, and Darolutamide. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the AR signaling pathway and a typical experimental workflow.
Quantitative Comparison of AR Antagonist Potency
The landscape of androgen receptor (AR) targeted therapies for prostate cancer has evolved significantly, with second-generation antagonists demonstrating markedly increased potency over the first-generation compound, this compound. This enhanced efficacy is evident in both preclinical binding affinities and cellular functional assays.
| Compound | Type | AR Binding Affinity (Ki, nM) | AR Antagonism (IC50, nM) | Cell Line | Notes |
| This compound | First-Generation Nonsteroidal Antiandrogen | ~145 | ~1370 | LNCaP | Serves as a benchmark for comparison. |
| Enzalutamide | Second-Generation Nonsteroidal Antiandrogen | ~86-920 | ~1150 | LNCaP | Exhibits 5- to 8-fold higher binding affinity than Bicalutamide.[1] |
| Apalutamide | Second-Generation Nonsteroidal Antiandrogen | ~93 | 16 | LNCaP | Demonstrates a 7- to 10-fold greater affinity for the AR than Bicalutamide.[1][2] |
| Darolutamide | Second-Generation Nonsteroidal Antiandrogen | ~11 | Not explicitly found in direct comparison | LNCaP | Shows more potent AR inhibition than Enzalutamide and Apalutamide in competitive binding assays.[3] |
Note: IC50 and Ki values can vary between different studies and experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer. Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, translocates to the nucleus, and regulates the transcription of target genes involved in cell growth and survival. AR antagonists competitively inhibit this process.
Experimental Protocols
The determination of the relative potency of AR antagonists relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR, thereby determining its binding affinity (Ki).
a. Materials:
-
Purified recombinant human AR protein.
-
Radiolabeled androgen, typically [³H]-dihydrotestosterone ([³H]-DHT).
-
Test compounds (this compound, Enzalutamide, etc.) at various concentrations.
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).
-
Scintillation fluid and a scintillation counter.
-
96-well plates.
b. Method:
-
A solution of purified AR protein is prepared in the assay buffer.
-
A fixed concentration of [³H]-DHT is added to each well of a 96-well plate.
-
Serial dilutions of the test compounds are added to the wells. A control group with no test compound is included to determine maximum binding.
-
The AR protein solution is then added to each well to initiate the binding reaction.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand using a method such as filtration through a glass fiber filter.
-
The filters are washed to remove any remaining unbound radioligand.
-
Scintillation fluid is added to each filter, and the radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-DHT (IC50) is calculated.
-
The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
AR-Dependent Reporter Gene Assay
This cell-based assay measures the functional consequence of AR binding by quantifying the transcription of a reporter gene under the control of an androgen-responsive promoter.
a. Materials:
-
A suitable mammalian cell line that expresses the AR, such as the LNCaP human prostate cancer cell line.
-
A reporter plasmid containing a luciferase or β-galactosidase gene downstream of an androgen-responsive element (ARE).
-
A transfection reagent to introduce the plasmid into the cells.
-
Cell culture medium and supplements.
-
An androgen, such as DHT, to stimulate AR activity.
-
Test compounds at various concentrations.
-
A luminometer or spectrophotometer to measure the reporter gene activity.
b. Method:
-
LNCaP cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then transfected with the ARE-reporter plasmid using a suitable transfection reagent.
-
After transfection, the cells are treated with a fixed concentration of DHT to induce AR-mediated reporter gene expression.
-
Simultaneously, the cells are treated with serial dilutions of the test compounds. A control group treated only with DHT is included.
-
The plates are incubated for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
The cells are then lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured using a luminometer or spectrophotometer.
-
The concentration of the test compound that inhibits 50% of the DHT-induced reporter gene activity (IC50) is calculated, providing a measure of the compound's antagonistic potency.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the potency of an AR antagonist using a reporter gene assay.
References
Validation of (R)-Bicalutamide as a reference compound in androgen receptor studies
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of (R)-Bicalutamide as a reference compound in androgen receptor (AR) studies, with a comparative analysis against other AR antagonists.
This compound, the active enantiomer of the nonsteroidal antiandrogen Bicalutamide, serves as a critical benchmark in the investigation of androgen receptor signaling and the development of novel therapeutics targeting androgen-dependent pathologies, most notably prostate cancer. Its well-characterized mechanism of action, selective binding to the androgen receptor, and extensive history of clinical use establish it as a reliable reference for evaluating the potency and efficacy of new chemical entities. This guide provides a comparative analysis of this compound against other prominent AR antagonists, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Comparative Analysis of Androgen Receptor Antagonists
The antagonistic activity of various compounds against the androgen receptor is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). A lower value in these metrics indicates a higher potency. The following table summarizes the reported IC50 and Ki values for this compound and other commonly used AR antagonists, providing a clear comparison of their relative potencies.
| Compound | Type | IC50 (nM) | Ki (nM) | Key Characteristics |
| This compound | Nonsteroidal (1st Gen) | 159 - 243[1] | ~160[2][3] | Well-validated reference; selective AR antagonist; may exhibit partial agonist activity in the context of AR overexpression.[4] |
| Hydroxyflutamide | Nonsteroidal (1st Gen) | 207[5] | 55 | Active metabolite of Flutamide; shorter half-life requiring more frequent dosing. |
| Nilutamide | Nonsteroidal (1st Gen) | 412 | - | Similar affinity to Hydroxyflutamide; associated with specific side effects like visual disturbances and alcohol intolerance. |
| Enzalutamide | Nonsteroidal (2nd Gen) | 21.4 | - | Higher affinity than first-generation antagonists; inhibits AR nuclear translocation, DNA binding, and coactivator recruitment. |
| Apalutamide | Nonsteroidal (2nd Gen) | 16 | - | Structurally distinct with high affinity; also inhibits AR nuclear translocation and DNA binding. |
| Darolutamide | Nonsteroidal (2nd Gen) | - | - | Unique chemical structure with high affinity; blocks AR homodimerization and nuclear translocation. |
| Cyproterone Acetate | Steroidal | 7.1 | 24 | Potent antiandrogen with additional progestogenic activity; not a pure antagonist and can have weak partial agonist effects. |
Experimental Protocols
A fundamental technique for validating and comparing androgen receptor antagonists is the competitive binding assay. This assay determines the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.
Androgen Receptor Competitive Binding Assay Protocol
This protocol is adapted from established methodologies for determining the binding affinity of compounds to the androgen receptor.
1. Materials and Reagents:
-
Androgen Receptor Source: Rat ventral prostate cytosol or purified recombinant human androgen receptor.
-
Radioligand: [³H]-R1881 (a synthetic androgen).
-
Test Compounds: this compound (reference) and other AR antagonists.
-
Buffers:
-
TEDG Buffer (Tris-HCl, EDTA, DTT, Glycerol), pH 7.4.
-
Washing Buffer (e.g., Tris-HCl with bovine serum albumin).
-
-
Scintillation Cocktail.
-
96-well filter plates.
-
Scintillation counter.
2. Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions to the required concentrations. Serial dilutions of the test compounds and the reference compound, this compound, are prepared.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the androgen receptor source.
-
Competition Reaction: Add increasing concentrations of the unlabeled test compound or this compound to the wells.
-
Radioligand Addition: Add a fixed, subsaturating concentration of [³H]-R1881 to all wells.
-
Incubation: Incubate the plate at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash with cold washing buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-R1881 as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Visualizing Key Pathways and Workflows
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates the expression of target genes. This compound and other antagonists competitively inhibit the initial binding of androgens to the AR, thereby blocking this signaling cascade.
Caption: Canonical Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for AR Antagonist Validation
The process of validating a potential androgen receptor antagonist involves a series of in vitro and cell-based assays to characterize its binding affinity, functional activity, and cellular effects.
Caption: A typical experimental workflow for the validation of a novel androgen receptor antagonist.
References
- 1. Bicalutamide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of (R)-Bicalutamide and its Racemate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the active enantiomer, (R)-Bicalutamide, and its racemic mixture. Bicalutamide (B1683754) is a non-steroidal antiandrogen agent employed in the treatment of prostate cancer. The antiandrogenic activity of bicalutamide resides almost exclusively in the (R)-enantiomer.[1][2] Understanding the distinct pharmacokinetic characteristics of the purified enantiomer versus the racemate is crucial for optimizing therapeutic strategies and informing drug development.
Executive Summary
Bicalutamide is administered as a racemate, a 50:50 mixture of this compound and (S)-Bicalutamide. However, the two enantiomers exhibit markedly different pharmacokinetic behaviors. The (R)-enantiomer is characterized by slow absorption and a long elimination half-life, leading to its accumulation in plasma upon repeated dosing. Conversely, the (S)-enantiomer is rapidly absorbed and cleared from the body. Consequently, the steady-state plasma concentrations of this compound are approximately 100-fold higher than those of (S)-Bicalutamide.[1][2] This significant difference underscores the importance of understanding the enantiomer-specific pharmacokinetics when evaluating the clinical profile of racemic bicalutamide.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters for this compound and (S)-Bicalutamide following the oral administration of a single 50 mg dose of racemic bicalutamide to healthy male volunteers.
| Pharmacokinetic Parameter | This compound | Racemic Bicalutamide (as measured for the R-enantiomer) |
| Maximum Plasma Concentration (Cmax) | Not directly available from a pure formulation study | 734 ng/mL |
| Time to Maximum Plasma Concentration (Tmax) | Not directly available from a pure formulation study | 19 hours |
| Elimination Half-Life (t½) | ~1 week | 5.8 days |
| Steady-State Concentration (Css) after 50 mg/day | Not directly available from a pure formulation study | ~9 µg/mL[3] |
Data for Racemic Bicalutamide is based on the measurement of the (R)-enantiomer after administration of the racemate.
Experimental Protocols
The pharmacokinetic data presented are derived from clinical studies employing rigorous methodologies. A representative experimental protocol is outlined below.
Study Design: A typical study involves an open-label, randomized, single-dose, two-period crossover design conducted in healthy adult male volunteers. Participants are administered a single oral dose of bicalutamide. A washout period of several weeks is implemented between study periods.
Dosing and Sample Collection: Subjects receive a single oral dose of the bicalutamide formulation. Blood samples for pharmacokinetic analysis are collected at pre-determined time points, typically before dosing and at various intervals up to 672 hours (28 days) post-dose.
Analytical Method: Plasma concentrations of this compound and (S)-Bicalutamide are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method provides the necessary sensitivity and selectivity to quantify the individual enantiomers in biological matrices.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax, Tmax, area under the plasma concentration-time curve (AUC), and elimination half-life (t½), from the plasma concentration-time data.
Mechanism of Action: Androgen Receptor Signaling Pathway
Bicalutamide exerts its antiandrogenic effect by competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor (AR). This blockade prevents the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent activation of target gene transcription, which would otherwise promote prostate cancer cell growth.
Caption: Mechanism of action of this compound in blocking androgen receptor signaling.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a clinical study evaluating the pharmacokinetics of bicalutamide enantiomers.
Caption: Experimental workflow for a bicalutamide pharmacokinetic study.
References
A Comparative Guide to the Therapeutic Effects of (R)-Bicalutamide: An In Vitro and In Vivo Correlation
This guide provides a comprehensive comparison of the therapeutic effects of (R)-Bicalutamide, a non-steroidal anti-androgen, with other alternative treatments for prostate cancer. The following sections detail its performance based on experimental data, outline the methodologies for key experiments, and visualize critical biological pathways and experimental workflows.
Quantitative Data Presentation
The therapeutic efficacy of this compound and its alternatives can be quantified through various in vitro and in vivo parameters. The tables below summarize key data points from multiple studies, offering a comparative perspective.
Table 1: In Vitro Activity of Anti-Androgens
| Compound | Target | Assay Type | Cell Line | IC50 | Ki | Relative Binding Affinity (RBA) |
| This compound | Androgen Receptor (AR) | Competitive Binding | LNCaP | 0.16 µM | 35 nM | 0.29 - 6.4% |
| Proliferation Assay | LNCaP | ~7 µM | ||||
| Transcriptional Assay | HepG2 | 0.2 µM | ||||
| Hydroxyflutamide (active metabolite of Flutamide) | Androgen Receptor (AR) | Competitive Binding | - | - | - | 0.20 - 1% |
| Enzalutamide (B1683756) | Androgen Receptor (AR) | Competitive Binding | LNCaP | 21.4 nM | - | |
| Apalutamide (B1683753) | Androgen Receptor (AR) | Transcriptional Assay | - | 200 nM | - |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibitory constant) values can vary based on experimental conditions. RBA is often expressed relative to a high-affinity synthetic androgen like metribolone (R1881) or dihydrotestosterone (B1667394) (DHT).
Table 2: In Vivo Pharmacokinetics and Efficacy of Anti-Androgens
| Compound | Animal Model | Dosing | Key Findings | Elimination Half-life |
| This compound | Mouse Xenograft (VCaP) | 10 mg/kg, oral, daily | Significant tumor growth suppression.[1][2] | ~1 week (human)[3] |
| Mouse Xenograft (LNCaP/AR-luc) | 30 mg/kg/day | Maximal therapeutic response.[4] | ||
| Enzalutamide | Human (Phase II/III Trials) | 160 mg/day | Significantly longer progression-free survival (PFS) compared to Bicalutamide (B1683754) (15.7 vs 5.8 months in one study; 19.4 vs 5.7 months in another).[5] | ~5.8 days (human) |
| Apalutamide | Human (Clinical Trials) | - | More potent than Bicalutamide in blocking the AR pathway in vitro. | ~3-4 days (human) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of this compound.
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (e.g., this compound)
-
TEDG buffer (Tris, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare TEDG buffer and stock solutions of [3H]-R1881 and the test compound.
-
Incubation: In microcentrifuge tubes, add a fixed amount of rat prostate cytosol, a single concentration of [3H]-R1881, and varying concentrations of the test compound.
-
Equilibrium Binding: Incubate the tubes overnight at 4°C to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Centrifuge to pellet the HAP.
-
Washing: Wash the HAP pellets multiple times with buffer to remove unbound radioligand.
-
Quantification: Resuspend the final HAP pellet in ethanol (B145695) and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [3H]-R1881 against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
LNCaP Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the proliferation of androgen-sensitive LNCaP prostate cancer cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (CS-FBS) to remove endogenous androgens
-
Test compound (e.g., this compound)
-
Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed LNCaP cells in 96-well plates in RPMI-1640 with 10% FBS and allow them to attach overnight.
-
Hormone Deprivation: Replace the medium with RPMI-1640 containing 10% CS-FBS and incubate for 24-48 hours to synchronize the cells and deplete endogenous androgens.
-
Treatment: Treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of DHT or R1881. Include control wells with vehicle and DHT/R1881 alone.
-
Incubation: Incubate the plates for a specified period (e.g., 5-6 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the test compound concentration to determine the IC50 value.
Prostate Cancer Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Prostate cancer cells (e.g., LNCaP, VCaP)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional, to improve tumor take rate)
-
Test compound formulated for administration (e.g., oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture and harvest the prostate cancer cells. Resuspend the cells in a suitable medium, with or without Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-150 mm³), measure the tumor dimensions with calipers.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound at 10 mg/kg) and vehicle control according to the planned schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Measure tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study (e.g., after 4 weeks of treatment), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the treatment.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of androgens and how anti-androgens like this compound interfere with this pathway.
Caption: Androgen receptor signaling and the inhibitory action of this compound.
Experimental Workflow for Anti-Androgen Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a potential anti-androgen compound.
Caption: A generalized experimental workflow for the evaluation of anti-androgen compounds.
In Vitro and In Vivo Correlation
A strong correlation exists between the in vitro activity and in vivo efficacy of this compound, although a direct mathematical model is not always established in a single study. The principle is that a compound's ability to bind to the androgen receptor and inhibit androgen-induced cellular processes in a laboratory setting is predictive of its ability to inhibit tumor growth in a living organism.
-
This compound's high affinity for the androgen receptor , as demonstrated in competitive binding assays (low Ki and IC50 values), directly translates to its ability to block androgen-stimulated gene transcription and cell proliferation in vitro.
-
This in vitro potency is a prerequisite for its in vivo efficacy . Studies using prostate cancer xenograft models in mice have shown that oral administration of this compound leads to a significant reduction in tumor volume. The doses required to achieve this effect in vivo are informed by the concentrations that are effective in vitro.
-
Furthermore, studies have aimed to establish a more formal in vitro-in vivo correlation (IVIVC) for bicalutamide formulations, demonstrating a good correlation between in vitro dissolution and in vivo absorption, which is a key factor in its therapeutic efficacy.
Comparison with Alternatives
This compound was a significant advancement in the treatment of prostate cancer; however, newer generation anti-androgens have since been developed with improved potency.
-
First-Generation Non-Steroidal Anti-Androgens (NSAAs): this compound exhibits a higher binding affinity for the androgen receptor and a longer elimination half-life compared to flutamide (B1673489) and nilutamide, contributing to its improved efficacy and tolerability profile.
-
Second-Generation Non-Steroidal Anti-Androgens (NSAAs): Enzalutamide and Apalutamide have demonstrated superior efficacy compared to this compound in clinical trials.
-
Enzalutamide: Head-to-head clinical trials (STRIVE and TERRAIN) have shown that enzalutamide significantly prolongs progression-free survival in patients with castration-resistant prostate cancer compared to bicalutamide. In vitro, enzalutamide has a higher binding affinity for the androgen receptor than bicalutamide.
-
Apalutamide: In vitro studies have indicated that apalutamide is more potent in blocking the androgen receptor pathway than bicalutamide. It also does not exhibit the antagonist-to-agonist switch that can sometimes be observed with bicalutamide.
-
Conclusion
This compound is a well-characterized and effective anti-androgen with a clear correlation between its in vitro mechanism of action and its in vivo therapeutic effects. While it has been a cornerstone of prostate cancer therapy, newer generation agents like enzalutamide and apalutamide have demonstrated superior efficacy in clinical settings. The experimental models and assays detailed in this guide provide a framework for the continued development and comparison of novel anti-androgen therapies. The in vitro data on receptor binding and cellular proliferation are critical early indicators of potential in vivo success, guiding the selection and development of promising new drug candidates.
References
Safety Operating Guide
Navigating the Safe Disposal of (R)-Bicalutamide in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. (R)-Bicalutamide, an active enantiomer of Bicalutamide, is classified as a hazardous substance, necessitating strict adherence to disposal protocols.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with established safety standards and regulatory requirements.
This compound is recognized as an antineoplastic and cytotoxic drug, which may be mutagenic, teratogenic, or carcinogenic.[2] Due to its potential health risks, including suspected carcinogenicity and harm to fertility, and its toxicity to aquatic life, it cannot be treated as common laboratory waste.[1][3][4]
Hazard Profile of this compound
The following table summarizes the key hazard information for this compound, underscoring the importance of specialized disposal procedures.
| Hazard Classification | Description | Primary References |
| Carcinogenicity | Suspected of causing cancer. | GHS08 Health Hazard |
| Reproductive Toxicity | May damage fertility or the unborn child. | GHS08 Health Hazard |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | GHS09 Environment |
| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | GHS08 Health Hazard |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | GHS07 |
Step-by-Step Disposal Protocol for this compound
Adherence to a stringent, multi-step protocol is crucial for the disposal of this compound. This process should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling this compound for disposal, it is imperative to wear appropriate PPE. This includes double chemotherapy gloves, a lab coat, and safety glasses.
-
When handling the powdered form, work in a well-ventilated area, preferably within a chemical fume hood or a vented biological safety cabinet, to avoid dust generation and inhalation.
2. Waste Segregation and Collection:
-
This compound waste, including unused compounds, contaminated materials (e.g., gloves, absorbent pads), and empty vials, must be segregated from other laboratory waste streams.
-
Do not mix this waste with non-hazardous trash, sharps containers intended for biohazardous waste only, or other chemical waste unless explicitly permitted by your EHS department.
-
Collect all solid this compound waste in a designated, clearly labeled hazardous waste container. These are often color-coded; for instance, black containers may be used for RCRA-regulated waste.
3. Spill Management:
-
In the event of a spill, alert personnel in the area and control personal contact by wearing appropriate PPE.
-
For dry spills, avoid generating dust. Dampen the material with water before sweeping it up, or use a vacuum cleaner equipped with a HEPA filter.
-
Collect all spill residues in a sealed, labeled container for disposal as hazardous waste.
-
Prevent any spillage from entering drains or water courses.
4. Final Disposal Procedure:
-
The primary and recommended method for the final disposal of this compound is incineration at a licensed and approved waste disposal plant.
-
Never dispose of this compound or its containers in regular trash or by flushing it down the sewer system.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. They will ensure compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).
5. Container Decontamination and Disposal:
-
Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the compound itself.
-
To be considered "RCRA empty" and potentially handled differently, a container must meet specific criteria for the removal of its contents, which often includes triple rinsing for certain types of hazardous waste. However, given the hazards of this compound, it is safest to manage the empty container as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling (R)-Bicalutamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling (R)-Bicalutamide, a non-steroidal anti-androgen. The following procedural guidance outlines operational and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Hazard Summary
This compound is classified as a hazardous substance. It is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1][4] Therefore, strict adherence to PPE protocols is mandatory.
| Exposure Control | Personal Protective Equipment (PPE) | Specifications & Precautions |
| Occupational Exposure Limit | N/A | 0.01 mg/m³ (LTEL 8hr TWA) for Bicalutamide. |
| Engineering Controls | Fume Hood | Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. |
| Eye Protection | Safety Glasses | Use safety glasses to protect against direct contact with the product. |
| Skin and Body Protection | Impervious Gloves & Clothing | Wear impervious protective gloves and clothing to prevent direct skin contact. For repeated or excessive handling, a full chemical protective suit may be necessary. |
| Respiratory Protection | NIOSH-approved Respirator | In situations with potential for dust generation or when exposure limits may be exceeded, a NIOSH-approved air-purifying half-mask respirator with a high-efficiency filter should be worn. |
Operational Plan for Handling this compound
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
PPE Check: Ensure all required PPE is available, in good condition, and properly fitted.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a fume hood. Cover the work surface with absorbent, disposable liners.
2. Step-by-Step Handling Process:
-
Don all required PPE: lab coat, safety glasses, and impervious gloves.
-
Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood to avoid dust generation.
-
If dissolving the compound, add the solvent slowly to the powder to prevent splashing.
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
3. Post-Handling Procedures:
-
Decontaminate the work area by wiping it down with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials, including weigh boats, liners, and gloves, as hazardous waste.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after handling.
Disposal Plan for this compound Waste
This compound is very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is critical to prevent environmental contamination.
-
Segregation: All waste contaminated with this compound, including unused compound, contaminated labware, and PPE, must be segregated from general laboratory waste.
-
Containment: Place all solid waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container. Place liquid waste into a labeled, sealed, and compatible hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Arrange for the disposal of the hazardous waste through an accredited disposal contractor, typically via incineration. Do not flush any this compound waste down the drain or dispose of it in the regular trash.
Experimental Workflow for Safe Handling and Disposal
Caption: Logical flow for handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
